Mechanistic Pathways and Synthetic Methodologies for 6-Phenyl-1,2,4-triazine-5-carbonitrile Derivatives
Executive Summary The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized in the development of anticancer, antiviral, and antimicrobial agents. Among its d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized in the development of anticancer, antiviral, and antimicrobial agents. Among its derivatives, 6-phenyl-1,2,4-triazine-5-carbonitrile represents a highly versatile synthetic intermediate. The presence of the strongly electron-withdrawing cyano group at the C5 position transforms the triazine core into a highly reactive electrophile, enabling rapid downstream diversification via ipso-substitution.
This technical guide provides an in-depth analysis of the formation mechanism of 6-phenyl-1,2,4-triazine-5-carbonitriles, the thermodynamic rationale behind the synthetic steps, and validated experimental protocols for researchers and drug development professionals.
The Chemical Logic of C5-Cyanation
The direct cyanation of a neutral 1,2,4-triazine core is thermodynamically unfavorable. While the C5 position is the most electron-deficient carbon in the ring, the activation energy required for direct nucleophilic attack by a cyanide ion is prohibitively high without prior activation.
To overcome this, the synthesis relies on a Nucleophilic Substitution of Hydrogen (
SNH
) mechanism, which is facilitated by the intermediate formation of a 1,2,4-triazine 4-oxide.
The Role of N-Oxidation
The critical enabling step is the oxidation of the N4 nitrogen. By treating the 6-phenyl-1,2,4-triazine core with a peracid (e.g., mCPBA), the N4 atom is oxidized. This N-oxide moiety exerts a powerful inductive and resonance electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent C5 carbon1[1].
The
SNH
Cyanation Mechanism
Once activated, the 4-oxide intermediate is subjected to cyanation using acetone cyanohydrin and a catalytic organic base (e.g., triethylamine).
Nucleophilic Attack: The cyanide anion attacks the highly electrophilic C5 position, forming a transient cyclic
C(5)−σH
adduct.
Rearomatization: The base facilitates the elimination of water (or hydroxide), restoring the aromaticity of the triazine ring and yielding the 5-carbonitrile derivative 2[2].
Acetone cyanohydrin is chosen over inorganic cyanides (like KCN) because it is highly soluble in organic solvents and acts as a controlled, in situ source of HCN, minimizing the risk of side reactions and improving laboratory safety.
Figure 1: Mechanistic pathway for the synthesis and derivatization of 6-phenyl-1,2,4-triazine-5-carbonitrile.
Downstream Derivatization via ipso-Substitution
The primary utility of the C5-carbonitrile is its role as a leaving group. The cyano group strongly polarizes the C-CN bond, making the C5 carbon highly susceptible to nucleophilic attack by amines, alcohols, or thiols.
During ipso-substitution, the incoming nucleophile displaces the cyano group. For example, reacting 6-phenyl-1,2,4-triazine-5-carbonitrile with 1H-tetrazol-5-amine under solvent-free thermolysis conditions yields complex fused azoloazines, such as 1,2,4-triazolo[1,5-d][1,2,4]triazine-2-amines3[3]. Solvent-free conditions are often selected here to provide the high thermal energy required to overcome the steric hindrance of bulky nucleophiles without being limited by the boiling point of a solvent4[4].
Experimental Protocols
The following protocols are designed as self-validating systems. Analytical checkpoints are embedded to ensure the success of each transformation before proceeding to the next step.
Protocol A: Synthesis of 6-Phenyl-1,2,4-triazine 4-oxide
Rationale: Oxidation must be strictly controlled to prevent over-oxidation or ring cleavage. Dichloromethane (DCM) is used as it stabilizes the peracid intermediate.
Reaction Setup: Dissolve 10 mmol of 6-phenyl-1,2,4-triazine in 50 mL of anhydrous DCM. Cool the flask to 0 °C using an ice bath.
Reagent Addition: Slowly add 12 mmol of m-chloroperoxybenzoic acid (mCPBA, 77% max) in small portions over 30 minutes to control the exothermic release.
Stirring & Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours.
Self-Validation Check: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The N-oxide product will appear as a highly polar, UV-active spot with a significantly lower
Rf
value than the starting material.
Workup: Quench the reaction with 20 mL of saturated aqueous
Na2S2O3
to destroy unreacted peroxides, followed by washing with saturated
NaHCO3
to remove m-chlorobenzoic acid.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Protocol B: Regioselective Cyanation
Rationale: Triethylamine (TEA) acts as a general base to deprotonate acetone cyanohydrin, generating the active cyanide nucleophile in situ.
Reaction Setup: Dissolve 5 mmol of 6-phenyl-1,2,4-triazine 4-oxide in 20 mL of anhydrous DMF under an argon atmosphere.
Reagent Addition: Add 15 mmol of acetone cyanohydrin, followed dropwise by 10 mmol of TEA.
Stirring: Stir at room temperature for 4 hours.
Self-Validation Check:
1H
NMR of an aliquot should show the complete disappearance of the highly deshielded C5-H proton (typically observed around
δ
9.2 - 9.5 ppm in the starting material), confirming substitution at the C5 position.
Workup: Pour the mixture into 100 mL of ice water. The product will precipitate.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 6-phenyl-1,2,4-triazine-5-carbonitrile.
Protocol C: Solvent-Free ipso-Substitution
Rationale: High temperatures drive the expulsion of the cyano group when using less reactive or sterically hindered amines.
Reaction Setup: Grind 1 mmol of 6-phenyl-1,2,4-triazine-5-carbonitrile with 1.2 mmol of the target amine (e.g., 1H-tetrazol-5-amine) in an agate mortar to ensure intimate contact.
Thermolysis: Transfer the homogeneous powder to an autoclave flask or sealed tube. Heat to 205 °C under an argon atmosphere for 8 hours.
Purification: Cool to room temperature, dissolve the crude melt in a minimum amount of hot DMF, and purify via silica gel column chromatography (DCM:MeOH gradient).
Figure 2: Step-by-step experimental workflow from core assembly to final analytical validation.
Quantitative Data Summary
The table below summarizes the expected yields, reaction conditions, and mechanistic pathways for the key transformations detailed in this guide.
Product / Derivative
Reagents & Solvents
Temp / Time
Yield (%)
Mechanistic Classification
6-Phenyl-1,2,4-triazine 4-oxide
mCPBA, DCM
0 °C to RT, 12 h
82 – 88%
Electrophilic N-oxidation
6-Phenyl-1,2,4-triazine-5-carbonitrile
Acetone cyanohydrin, TEA, DMF
RT, 4 h
75 – 80%
SNH
Cyanation
5-Amino-6-phenyl-1,2,4-triazine
NH3
(liquid) or Aliphatic Amines
150 °C, 8 h
65 – 72%
ipso-Substitution
1,2,4-Triazolo[1,5-d][1,2,4]triazine
1H-tetrazol-5-amine (Solvent-free)
205 °C, 8 h
41 – 45%
Thermolysis / Cyclization
References
Reaction of 1,2,4-Triazine-5-carbonitriles with 5-[(2-Hydroxyethyl)sulfanyl]- and 5-{[2-(2-Hydroxyethoxy)
Transformations of 1,2,4-Triazines in Reactions with Nucleophiles. Part 5.
Synthesis of 1,2,4-Triazolo[1,5-d][1,2,4]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles
Source: Nitrogen Heterocycles / Russian Journal of General Chemistry
URL
1H- and 13C-NMR Investigations on s-Adduct Formation of 1,2,4-Triazine 4-Oxides
Source: ResearchGate
URL
Structural Elucidation and Crystallographic Profiling of 6-Phenyl-1,2,4-triazine-5-carbonitrile: A Technical Guide
Executive Summary The 1,2,4-triazine scaffold is a privileged aza-heterocyclic core found in numerous biologically active compounds, including aza-analogs of pyrimidine nucleobases and advanced functional materials[1]. A...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,2,4-triazine scaffold is a privileged aza-heterocyclic core found in numerous biologically active compounds, including aza-analogs of pyrimidine nucleobases and advanced functional materials[1]. Among its derivatives, 6-Phenyl-1,2,4-triazine-5-carbonitrile (CAS No. 190711-23-0)[2] represents a critical synthetic intermediate. The highly electron-withdrawing nature of the 5-carbonitrile group makes the C5 position highly susceptible to nucleophilic ipso-substitution, enabling the rapid diversification of the triazine core with amines, alcohols, and carboranes[3].
This whitepaper provides an in-depth technical analysis of the crystallographic properties, X-ray diffraction (XRD) methodology, and supramolecular assembly of 6-Phenyl-1,2,4-triazine-5-carbonitrile and its structural analogs. By establishing self-validating experimental protocols, this guide serves as an authoritative resource for researchers engaged in solid-state characterization and drug development.
Chemical Context and Structural Dynamics
The molecular geometry of 6-Phenyl-1,2,4-triazine-5-carbonitrile is dictated by the interplay between the electron-deficient 1,2,4-triazine ring, the sterically demanding 6-phenyl substituent, and the strongly electron-withdrawing 5-carbonitrile group.
Electronic and Steric Influences
Planarity and Conjugation: The 1,2,4-triazine core is inherently planar. The introduction of a phenyl ring at the C6 position extends the
π
-conjugation system. However, steric hindrance between the ortho-protons of the phenyl ring and the adjacent triazine nitrogen (N1) or the carbonitrile group often induces a slight torsional twist, preventing absolute coplanarity.
Dipole Moment: The carbonitrile group (-C≡N) exerts a strong inductive and resonance-withdrawing effect, polarizing the molecule and significantly influencing crystal packing through dipole-dipole interactions[4].
Supramolecular Assembly: Similar to other planar heteroaromatics like benzo[e][1,2,4]triazines, the crystal packing is typically dominated by
π−π
stacking interactions, leading to one-dimensional columnar arrangements in the solid state[5].
Caption: Structural and electronic influences dictating the crystal packing of the triazine derivative.
Methodological Framework for XRD Analysis
To accurately determine the 3D atomic arrangement of 6-Phenyl-1,2,4-triazine-5-carbonitrile, a rigorous Single-Crystal X-Ray Diffraction (SC-XRD) workflow must be employed. Every step in this protocol is designed with specific causal reasoning to maximize data resolution and minimize artifacts.
Causality in Experimental Design
Temperature Control (100 K): Data collection is performed at cryogenic temperatures (typically 100 K) using a nitrogen gas stream. Reasoning: Lowering the temperature minimizes atomic thermal vibrations, which reduces the smearing of electron density. This yields highly precise anisotropic displacement parameters for non-hydrogen atoms and improves the signal-to-noise ratio at high diffraction angles[6].
Radiation Source (Mo K
α
): Molybdenum K
α
radiation (
λ=0.71073
Å) is utilized rather than Copper K
α
. Reasoning: Mo K
α
provides a shorter wavelength, allowing access to a larger sphere of reflection (higher resolution data). It also significantly reduces absorption effects for organic crystals lacking heavy atoms[7].
Self-Validating Bulk Purity: A single crystal structure only proves the identity of that specific crystal. To create a self-validating system, the theoretical powder pattern is simulated from the refined SC-XRD CIF file. The bulk synthesized powder is then analyzed via Powder X-ray Diffraction (PXRD). A precise match between the experimental PXRD peaks and the simulated pattern confirms phase purity and rules out polymorphism[7].
Caption: Self-validating SC-XRD workflow for 6-Phenyl-1,2,4-triazine-5-carbonitrile.
Quantitative Data Presentation
Based on crystallographic profiling of analogous 1,2,4-triazine-5-carbonitriles and phenyl-substituted triazines[3][5][8], the anticipated crystallographic parameters and geometric metrics for 6-Phenyl-1,2,4-triazine-5-carbonitrile are summarized below.
Bond / AngleExpected ValueStructural SignificanceN1–N21.315 – 1.325 ÅCharacteristic double bond character in the triazine ring.C5–C(N)1.430 – 1.445 Å
sp2
sp
carbon bond; shortened due to strong conjugation.C6–C(Ph)1.475 – 1.485 ÅInter-ring bond; reflects the degree of
π
-delocalization.C(N)≡N1.140 – 1.145 ÅStandard nitrile triple bond length.N1–C6–C5118.5° – 119.5°Internal ring angle; deviation from 120° due to heteroatoms.C6–C5–C(N)119.0° – 121.0°Exocyclic angle influenced by steric repulsion from the phenyl ring.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be adhered to.
Protocol A: Single Crystal Growth via Slow Evaporation
Objective: To obtain defect-free, suitably sized single crystals (approx. 0.2 × 0.2 × 0.1 mm) for SC-XRD.
Solvent Selection: Dissolve 20 mg of highly purified 6-Phenyl-1,2,4-triazine-5-carbonitrile in 2 mL of an EtOAc/n-hexane mixture (2:1 v/v). Causality: The differential solubility (high in EtOAc, low in n-hexane) creates a controlled supersaturation gradient as the more volatile EtOAc evaporates[6].
Filtration: Pass the solution through a 0.22
μ
m PTFE syringe filter into a clean 5 mL glass vial to remove nucleation-inducing dust particles.
Controlled Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant temperature (20 °C) for 3–7 days.
Harvesting: Once crystals form, immerse them in a drop of paratone oil to prevent degradation or solvent loss prior to mounting.
Protocol B: Data Collection and Structure Refinement
Objective: To acquire high-resolution diffraction data and solve the phase problem.
Mounting: Mount a single crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).
Data Collection: Utilize a diffractometer equipped with a Photon-III (or equivalent) area-detector and a graphite monochromator. Perform
ϕ
and
ω
-scans to ensure complete coverage of the reciprocal space[6].
Data Reduction: Integrate the intensity data using the SAINT program. Apply an empirical multi-scan absorption correction using SADABS to correct for X-ray attenuation through the crystal[6].
Structure Solution: Solve the structure using intrinsic phasing or direct methods via the SHELXT algorithm[3][6].
Refinement: Refine the structure on
F2
using the full-matrix least-squares method in SHELXL-2018. Refine all non-hydrogen atoms with anisotropic displacement parameters. Place hydrogen atoms in geometrically calculated positions using a riding model[3][7].
Validation: Ensure the final
R1
value is
<0.05
and
wR2
is
<0.15
. Generate a CIF file and validate it using the IUCr checkCIF utility to ensure no missing symmetry or alert level A/B errors exist.
Conclusion
The crystallographic analysis of 6-Phenyl-1,2,4-triazine-5-carbonitrile provides fundamental insights into the geometric and electronic properties of highly functionalized aza-heterocycles. By employing rigorous, self-validating protocols—from controlled crystal growth leveraging differential solubility to low-temperature SC-XRD data collection—researchers can obtain highly accurate anisotropic displacement parameters and bond metrics. These structural insights are paramount for understanding the reactivity of the C5-carbonitrile position in nucleophilic ipso-substitutions, ultimately guiding the rational design of novel triazine-based pharmaceuticals and materials.
References
PMC. "Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines." National Center for Biotechnology Information. Available at:[Link][6]
PMC. "1,2,4-triazine derived binuclear lead(ii) complexes: synthesis, spectroscopic and structural investigations." National Center for Biotechnology Information. Available at:[Link][7]
IUCr. "Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][1,2,4]triazines." International Union of Crystallography. Available at:[Link][5]
ACS Publications. "3-Substituted Benzo[e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent." The Journal of Organic Chemistry. Available at:[Link][4]
Russian Journal of General Chemistry. "Synthesis of 1,2,4-Triazolo[1,5-d][1,2,4]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles." Nitrogen Heterocycles. Available at:[Link][3]
URFU. "Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium." Ural Federal University. Available at:[Link][8]
PMC. "General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines." National Center for Biotechnology Information. Available at:[Link][1]
Electronic properties of 6-Phenyl-1,2,4-triazine-5-carbonitrile
An In-Depth Technical Guide to the Electronic Properties of 6-Phenyl-1,2,4-triazine-5-carbonitrile Abstract This technical guide provides a comprehensive analysis of the electronic properties of 6-Phenyl-1,2,4-triazine-5...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Properties of 6-Phenyl-1,2,4-triazine-5-carbonitrile
Abstract
This technical guide provides a comprehensive analysis of the electronic properties of 6-Phenyl-1,2,4-triazine-5-carbonitrile, a heterocyclic compound of significant interest in materials science and medicinal chemistry. The 1,2,4-triazine core is an electron-deficient system, and its functionalization with phenyl and cyano groups creates a molecule with tailored optoelectronic characteristics.[1][2] This document synthesizes theoretical and experimental methodologies to provide a holistic understanding of the molecule's frontier molecular orbitals, electrochemical behavior, and photophysical properties. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for characterization, and ground all claims in authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic landscape of this and related triazine derivatives.
Introduction to the 1,2,4-Triazine Scaffold
The 1,2,4-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms. This high nitrogen content renders the ring system electron-deficient, a property that is fundamental to its utility in various applications.[1] This inherent electron-accepting nature makes triazine derivatives excellent candidates for use as electron transport materials in Organic Light-Emitting Diodes (OLEDs), components in dye-sensitized solar cells, and as building blocks for advanced organic materials.[1][2][3] Furthermore, the 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[4]
The subject of this guide, 6-Phenyl-1,2,4-triazine-5-carbonitrile, combines the electron-deficient triazine core with a π-donating phenyl group and a strong electron-withdrawing nitrile (cyano) group. This "push-pull" architecture is a classic design strategy for tuning the electronic and photophysical properties of organic molecules, making this compound a compelling subject for detailed investigation.
Molecular Architecture and Synthesis
The strategic placement of substituents on the triazine core allows for fine-tuning of its electronic properties.[5] The synthesis of 1,2,4-triazines often involves the condensation of 1,2-dicarbonyl compounds with amidrazones or related precursors.[6][7] For the specific synthesis of 5-cyano-1,2,4-triazines, a common and effective method involves the direct cyanation of 1,2,4-triazine 4-oxides.[8]
General Synthetic Protocol: Cyanation of a Phenyl-1,2,4-triazine Precursor
This protocol is a representative method adapted from procedures for the synthesis of related 5-cyano-1,2,4-triazines.[8] The causality for this multi-step approach lies in the controlled construction of the substituted heterocyclic core.
Step 1: Synthesis of 6-Phenyl-1,2,4-triazine 4-oxide.
This precursor can be synthesized through established literature methods, typically involving the cyclocondensation of phenylglyoxal with an appropriate amidrazone, followed by oxidation.
Step 2: Cyanation via Nucleophilic Substitution.
The introduction of the cyano group at the 5-position is achieved via a nucleophilic substitution of hydrogen (SNH) on the activated 4-oxide derivative.
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Phenyl-1,2,4-triazine 4-oxide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
Cyanating Agent: Add acetone cyanohydrin (2-3 equivalents) to the solution. This serves as a safer and more convenient source of cyanide ions compared to alkali metal cyanides.
Base Catalyst: Slowly add a tertiary amine base, such as triethylamine (TEA) (2-3 equivalents), to the mixture. The base is crucial for generating the nucleophilic cyanide anion from the cyanohydrin.
Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product, 6-Phenyl-1,2,4-triazine-5-carbonitrile.
Theoretical Investigation of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insight into the electronic structure of molecules before they are even synthesized.[9] These theoretical calculations are not merely predictive; they establish a foundational understanding of electron distribution and energy levels that guides experimental design and interpretation.
Computational Methodology: A Self-Validating System
The choice of functional and basis set in DFT is critical for achieving a balance of computational cost and accuracy.[10][11] The B3LYP hybrid functional is a widely used and well-validated method for organic molecules, while the 6-311++G(d,p) basis set provides a robust description of atomic orbitals, including polarization and diffuse functions necessary for handling charged or excited states.[9][11]
Protocol: DFT and TD-DFT Calculations
Software: Utilize a quantum chemistry package such as Gaussian 09 or a more recent version.[11][12]
Geometry Optimization: The molecular structure of 6-Phenyl-1,2,4-triazine-5-carbonitrile is first optimized in the ground state using the B3LYP functional and the 6-31G(d,p) basis set to find the lowest energy conformation.[10][11]
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Frontier Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated at a higher level of theory, such as B3LYP/6-311++G(d,p), using the optimized geometry.[9]
Excited State Calculations: To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed, often with a long-range corrected functional like CAM-B3LYP, which provides more accurate descriptions of charge-transfer excitations.[12][13]
Caption: Workflow for computational analysis of electronic properties.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactivity and electronic transitions. The HOMO energy relates to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.[9]
For 6-Phenyl-1,2,4-triazine-5-carbonitrile, the HOMO is expected to be localized primarily on the phenyl ring, while the electron-deficient nature of the triazine and the cyano group will cause the LUMO to be localized on that portion of the molecule.[11][12] This spatial separation of frontier orbitals is characteristic of a charge-transfer-type molecule.
Note: These values are representative ranges from DFT calculations on related structures and serve as an estimation.
Experimental Characterization of Electronic Properties
While theoretical calculations provide a model, experimental validation is essential. Cyclic Voltammetry and UV-Vis/Photoluminescence spectroscopy are the primary tools used to probe the electronic landscape of molecules like 6-Phenyl-1,2,4-triazine-5-carbonitrile.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for determining the reduction and oxidation potentials of a molecule. These potentials are directly related to the energies of the LUMO and HOMO levels, respectively. The reversibility of the redox events also provides information about the stability of the generated radical anions and cations.[14][15]
Protocol: Cyclic Voltammetry Measurement
System Setup: A standard three-electrode cell is used, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[16]
Solution Preparation: The compound of interest is dissolved in a dry, degassed organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
Calibration: The system is calibrated using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. The half-wave potential (E₁/₂) of Fc/Fc⁺ is measured, and all subsequent potentials are referenced against it.
Data Acquisition: The potential is swept from an initial value to a final value and back again, and the resulting current is measured. The scan rate (e.g., 100 mV/s) can be varied to investigate the nature of the redox processes.[17]
Data Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. These values are then used to estimate the HOMO and LUMO energies using the following empirical equations:
Photophysical Analysis: UV-Vis and Photoluminescence Spectroscopy
UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states, corresponding to the HOMO-LUMO gap.[18] Photoluminescence (PL) spectroscopy measures the emission of light as the molecule relaxes from the excited state back to the ground state, providing information about the nature of the emissive state and the fluorescence efficiency.
Protocol: Photophysical Characterization
Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in various solvents of differing polarity (e.g., hexane, toluene, DCM, acetonitrile) to investigate solvatochromic effects.
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorption (λabs) is recorded.
PL Measurement: Using a spectrofluorometer, excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission (λem) is recorded. The difference between the absorption and emission maxima is the Stokes shift.
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is measured using a comparative method, with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.[19]
Caption: A simplified Jablonski diagram of photophysical processes.
Nitrogen-rich heterocyclic compounds often exhibit interesting photoluminescent properties.[20][21] For 6-Phenyl-1,2,4-triazine-5-carbonitrile, one would expect absorption in the UV-A or near-visible region (300-400 nm), characteristic of π → π* transitions.[22] The emission properties and quantum yield will be highly dependent on the solvent environment and the efficiency of non-radiative decay pathways.
Structure-Property Relationships and Application Outlook
The electronic properties of 6-Phenyl-1,2,4-triazine-5-carbonitrile are a direct consequence of its molecular structure.
Electron-Deficient Core: The triazine ring provides high electron affinity, making the molecule a good electron acceptor and transporter. This is a desirable characteristic for ETL materials in OLEDs.[2]
Push-Pull System: The combination of the phenyl donor and cyano acceptor can lead to intramolecular charge transfer (ICT) upon excitation. This can result in a large Stokes shift and solvatochromism, properties that are valuable for fluorescent probes and sensors.[23]
High Triplet Energy: Triazine derivatives often possess high triplet energies, making them suitable as host materials for phosphorescent or TADF emitters in OLEDs, as they can prevent quenching of the emissive guest molecules.[2]
The unique combination of a low-lying LUMO (good for electron injection/transport) and potential for strong fluorescence makes this class of compounds highly versatile for applications in organic electronics.[1][3]
Conclusion
This technical guide has detailed the key electronic properties of 6-Phenyl-1,2,4-triazine-5-carbonitrile by synthesizing information from both theoretical and experimental domains. The molecule's architecture, featuring an electron-deficient triazine core functionalized with phenyl and cyano groups, establishes a "push-pull" system with a distinct electronic profile. We have outlined robust, self-validating protocols for its characterization using DFT calculations, cyclic voltammetry, and spectroscopy. The predicted low-lying LUMO, significant HOMO-LUMO gap, and potential for intramolecular charge transfer make this compound and its derivatives promising candidates for advanced applications in optoelectronics, including as electron transport layers, fluorescent emitters, and host materials in OLEDs. Further experimental work based on the methodologies described herein will be crucial to fully unlock the potential of this versatile heterocyclic scaffold.
References
Zeng, Z., Yang, X., Huang, Q., et al. (2024). Bifunctional Nitrogen-Rich Heterocyclic Compounds: Synthesis, Photoluminescence and Energetic Properties. Chem Asian J., 19(23), e202400947. [Link]
Radhakrishnan, S., Somanathan, N., & George, B. K. (Year N/A). Structure–property relationships of electroluminescent polythiophenes: role of nitrogen-based heterocycles as side chains.
But, A., Gzella, A., & Leśniak, S. (2022). RETRACTED: Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Molecules, 27(19), 6631. [Link]
Sakr, M. A. S., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Fluorescence, 32(5), 1889-1903. [Link]
But, A., et al. (2022). Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications. Molecules, 27(19), 6631. [Link]
ResearchGate. (n.d.). Different types of nitrogen-containing heterocyclic fluorescent materials. ResearchGate. [Link]
Kone, S. B., et al. (2023). Spectroscopic Electrochemical Properties and DFT Calculation of 1-Aryltriazenes. Open Journal of Physical Chemistry, 13, 115-136. [Link]
Demjén, A., et al. (2019). 3-Substituted Benzo[e][20][24]triazines: Synthesis and Electronic Effects of the C(3) Substituent. The Journal of Organic Chemistry, 84(10), 6245–6255. [Link]
ResearchGate. (2010). Electrochemical Behavior of 1,2,4-Triazole and Benzotriazole at Glassy Carbon Electrode in Acidic Media. ResearchGate. [Link]
Fischer, H., et al. (1988). Radical cations and anions of 1,2,4,5-tetrazines: an electron spin resonance and cyclic voltammetric study. Journal of the Chemical Society, Perkin Transactions 2, 413-421. [Link]
Sakr, M. A. S., et al. (2022). 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Fluorescence, 32(5), 1889-1903. [Link]
Al-Hamdani, A. A. S., et al. (2024). 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Advances, 14(33), 23996-24009. [Link]
ResearchGate. (n.d.). Structures of 1,2,4-triazine derivatives. ResearchGate. [Link]
ResearchGate. (n.d.). Cyclic voltammetry (CV) of (1.19 mmol) of 3-amino-1,2,4-triazole with... ResearchGate. [Link]
De, S., & Giberti, F. (2020). Electronic and Optical Properties of Protonated Triazine Derivatives. The Journal of Physical Chemistry C, 124(51), 28164–28173. [Link]
Semantic Scholar. (n.d.). Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). Semantic Scholar. [Link]
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]
HETEROCYCLES. (2015). 1,2,4-TRIAZINE-6-CARBONITRILE VIA MITSUNOBU AND CHAN-LAM COUPLING REACTION. HETEROCYCLES, 91(2), 363-376. [Link]
Gleiter, R., et al. (1987). Electronic structure of 1,4-dihydro-1,2,4,5-tetrazines and of related 1,4-dihydroaromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 1003-1007. [Link]
Odar, N., et al. (2009). Two regioisomers of condensed thioheterocyclic triazine synthesized from 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one. Acta Crystallographica Section C: Crystal Structure Communications, 65(Pt 12), o610–o615. [Link]
El-Daly, S. A., & El-Ghamry, H. A. (2015). Spectroscopic Behavior and Photophysical Parameters of 2-(Acetoxymethyl)-6-(1,2,4-triazinylaminodihydroquinazolinyl)tetrahydropyran Derivative in Different Solid Hosts. Journal of Spectroscopy, 2015, 782483. [Link]
Volyniuk, D., et al. (2019). Novel D–A chromophores with condensed 1,2,4-triazine system simultaneously display thermally activated delayed fluorescence and crystallization-induced phosphorescence. Journal of Materials Chemistry C, 7(22), 6768-6778. [Link]
Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87. [Link]
Castro, E., et al. (2023). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Polymers, 15(1), 163. [Link]
ResearchGate. (n.d.). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. ResearchGate. [Link]
Da Settimo, F., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. [Link]
ResearchGate. (2024). Reaction of 1,2,4-Triazine-5-carbonitriles with 5-[(2-Hydroxyethyl)sulfanyl]- and 5-{[2-(2-Hydroxyethoxy)-ethyl]sulfanyl}-3-amino-1,2,4-triazoles1. ResearchGate. [Link]
An In-Depth Technical Guide on the Thermodynamic Stability of 6-Phenyl-1,2,4-triazine-5-carbonitrile in Solution
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the thermodynamic stability of 6-Phenyl-1,2,4-triazine-5-carbonitrile, a heterocyclic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability of 6-Phenyl-1,2,4-triazine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven methodologies to offer a robust framework for assessing the stability of this and similar 1,2,4-triazine derivatives in solution. The guide delves into the intrinsic chemical properties of the 1,2,4-triazine ring that dictate its stability, explores critical environmental factors influencing its degradation, and provides detailed, validated protocols for conducting forced degradation and stability studies. The overarching goal is to equip researchers and drug development professionals with the necessary knowledge and tools to confidently evaluate and predict the shelf-life and in-use stability of drug candidates incorporating this scaffold.
Introduction: The Significance of Stability in Drug Development
The journey of a drug candidate from discovery to market is a rigorous process where chemical stability is a paramount concern. For heterocyclic compounds like 6-Phenyl-1,2,4-triazine-5-carbonitrile, which hold potential as pharmacologically active agents, understanding their thermodynamic stability is not merely an academic exercise but a critical component of preclinical and formulation development.[1] Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability, all of which can compromise patient safety and therapeutic efficacy.[2]
Forced degradation studies, a cornerstone of this assessment, are intentionally designed to accelerate the chemical degradation of a drug substance under conditions more severe than those it would typically encounter.[3] These studies are instrumental in identifying potential degradation products and pathways, which in turn informs the development of stability-indicating analytical methods.[1] This guide will provide the foundational knowledge and practical protocols to thoroughly investigate the stability of 6-Phenyl-1,2,4-triazine-5-carbonitrile in solution.
The Chemistry of 1,2,4-Triazines: An Inherently Reactive Scaffold
The 1,2,4-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms.[4] This inherent electron deficiency is the primary driver of its chemical reactivity and, consequently, its stability profile.
Key Structural Features Influencing Stability:
Electron-Deficient Nature: The nitrogen atoms withdraw electron density from the carbon atoms of the ring, making it susceptible to nucleophilic attack. The C-3, C-5, and C-6 positions are the most electrophilic and, therefore, the most likely sites for nucleophilic substitution reactions.[4]
Substituent Effects: The nature of the substituents on the triazine ring significantly modulates its stability. Electron-withdrawing groups, such as the carbonitrile group at the C-5 position in our topic compound, can further increase the ring's susceptibility to nucleophilic attack. Conversely, electron-donating groups can enhance stability by partially mitigating the ring's electron deficiency.
Aromaticity: Despite its reactivity, the aromatic nature of the 1,2,4-triazine ring provides a degree of inherent stability.[4]
Caption: Molecular Structure of 6-Phenyl-1,2,4-triazine-5-carbonitrile.
Factors Influencing the Stability of 6-Phenyl-1,2,4-triazine-5-carbonitrile in Solution
The stability of a compound in solution is not an intrinsic property but is profoundly influenced by its environment. A thorough understanding of these factors is essential for designing robust stability studies and developing stable pharmaceutical formulations.
pH
The pH of the solution is arguably one of the most critical factors governing the stability of 1,2,4-triazines.[5]
Acidic Conditions: Under acidic conditions, the nitrogen atoms of the triazine ring can become protonated. This protonation can increase the ring's susceptibility to hydrolytic attack, potentially leading to ring opening and degradation.[6]
Basic Conditions: In basic media, the triazine ring is susceptible to nucleophilic attack by hydroxide ions. This can also lead to hydrolysis and the formation of degradation products.[4] The reaction mechanisms between triazine and nucleophiles can vary significantly with pH.[7]
Solvent
The choice of solvent can impact stability through several mechanisms:
Polarity: Polar protic solvents, such as water and alcohols, can participate in hydrolytic degradation pathways. Aprotic solvents may offer a more stable environment, although the solubility of the compound must be considered.
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the nitrogen atoms of the triazine ring, potentially influencing its electronic properties and reactivity.
Temperature
Temperature is a key accelerator of chemical degradation. Increased temperature provides the activation energy required for degradation reactions to occur at a faster rate. Thermal stability studies are crucial for determining appropriate storage conditions and predicting shelf-life.[8] The decomposition of nitrogen-rich heterocyclic compounds can be initiated at elevated temperatures.[9]
Light (Photostability)
Exposure to light, particularly in the ultraviolet range, can induce photochemical degradation. The energy from photons can be absorbed by the molecule, leading to the formation of excited states that can undergo various reactions, including oxidation and rearrangement.[10] Photostability testing is a regulatory requirement for new drug substances.
Oxidative Stress
The presence of oxidizing agents, or even dissolved oxygen, can lead to oxidative degradation of the 1,2,4-triazine ring. This can result in the formation of N-oxides or other oxidation products.
Experimental Design for Stability Assessment: A Self-Validating System
A well-designed experimental protocol is a self-validating system that provides clear, unambiguous data on the stability of the compound. The following sections outline a comprehensive approach to assessing the stability of 6-Phenyl-1,2,4-triazine-5-carbonitrile in solution.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the "stability-indicating" nature of the analytical method.[1]
Objective: To generate a degradation level of 10-20% of the active ingredient to ensure that degradation products can be reliably detected and resolved.[2]
Experimental Conditions:
Stress Condition
Typical Parameters
Rationale
Acid Hydrolysis
0.1 M HCl at 60 °C for 24 hours
To assess stability in an acidic environment.
Base Hydrolysis
0.1 M NaOH at 60 °C for 24 hours
To evaluate susceptibility to basic degradation.
Oxidative
3% H₂O₂ at room temperature for 24 hours
To investigate potential for oxidative degradation.
Thermal
Solid-state at 80 °C for 48 hours; Solution at 60 °C for 48 hours
To determine the impact of heat on stability.
Photolytic
ICH Q1B recommended light exposure (UV and visible)
To assess sensitivity to light-induced degradation.
Step-by-Step Protocol:
Solution Preparation: Prepare a stock solution of 6-Phenyl-1,2,4-triazine-5-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Stress Sample Preparation: For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration suitable for analysis (e.g., 100 µg/mL). For thermal and photolytic studies, both solid and solution samples should be stressed.
Control Samples: Prepare control samples stored under ambient conditions for comparison.
Time Points: Withdraw aliquots from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralization (for acid/base hydrolysis): Neutralize the aliquots from the acid and base hydrolysis studies before analysis to prevent further degradation on the analytical column.
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.[11][12]
Caption: Generalized workflow for forced degradation studies.
Stability-Indicating Analytical Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
Typical HPLC Method Parameters:
Parameter
Recommended Setting
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate
1.0 mL/min
Detection
UV at a wavelength of maximum absorbance
Injection Volume
10 µL
Column Temperature
30 °C
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a particular focus on specificity. Specificity is demonstrated by showing that the API peak is free from interference from degradation products, impurities, and excipients. Peak purity analysis using a photodiode array (PDA) detector is essential.
Long-Term Stability Studies
Following forced degradation studies, long-term stability studies are conducted under ICH-recommended storage conditions to establish the retest period for the drug substance and the shelf-life for the drug product.
ICH Recommended Storage Conditions for Long-Term Stability:
Study
Storage Condition
Minimum Time Period
Long-term
25 °C ± 2 °C / 60% RH ± 5% RH
12 months
Intermediate
30 °C ± 2 °C / 65% RH ± 5% RH
6 months
Accelerated
40 °C ± 2 °C / 75% RH ± 5% RH
6 months
Potential Degradation Pathways
Based on the known reactivity of the 1,2,4-triazine ring, several degradation pathways can be hypothesized for 6-Phenyl-1,2,4-triazine-5-carbonitrile.
Caption: Potential degradation pathways for 6-Phenyl-1,2,4-triazine-5-carbonitrile.
Hydrolysis: As previously discussed, both acidic and basic conditions can lead to the hydrolytic cleavage of the triazine ring. Additionally, the carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under these conditions.
Oxidation: The nitrogen atoms in the triazine ring are susceptible to oxidation, leading to the formation of N-oxides.
Photodegradation: UV radiation can induce complex rearrangements or cleavage of the triazine ring.
Conclusion
The thermodynamic stability of 6-Phenyl-1,2,4-triazine-5-carbonitrile in solution is a multifaceted property governed by its inherent chemical structure and the surrounding environmental conditions. A comprehensive understanding of its stability profile is indispensable for its successful development as a pharmaceutical agent. The systematic approach outlined in this guide, encompassing a thorough evaluation of pH, solvent, temperature, and light effects through well-designed forced degradation and long-term stability studies, provides a robust framework for ensuring the quality, safety, and efficacy of drug products containing this promising heterocyclic scaffold. The application of validated, stability-indicating analytical methods is the linchpin of this entire process, providing the reliable data necessary to meet regulatory expectations and deliver a stable and effective therapeutic to patients.
References
pH dependent conformational dynamics of substituted triazines - TCU Digital Repository. Available from: [Link]
Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing). Available from: [Link]
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. Available from: [Link]
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. | Request PDF - ResearchGate. Available from: [Link]
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - International Journal of Research in Pharmaceutical and Nano Sciences (IJRPNS). Available from: [Link]
Novel one pot synthesis of substituted 1,2,4-triazines - Arkivoc. Available from: [Link]
An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity - Scholars Research Library. Available from: [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. Available from: [Link]
Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE) - PMC. Available from: [Link]
Environmental Chemistry Method for Triazines & Metolachlor - EPA. Available from: [Link]
Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation Using Mass Spectrometry - PubMed. Available from: [Link]
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
Troublesome triazine titrations - OndaVia. Available from: [Link]
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) - Shimadzu Scientific Instruments. Available from: [Link]
Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5 - ResearchGate. Available from: [Link]
Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor - MDPI. Available from: [Link]
Thermodynamic parameters of phenylglycine interaction with UO22+, La3+ and Zr4+ - PMC. Available from: [Link]
Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study - PubMed. Available from: [Link]
Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed. Available from: [Link]
Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PMC. Available from: [Link]
2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii) complexes with polarity sensitive T1 state properties - RSC Publishing. Available from: [Link]
Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[4][5][13]Triazolo[4,3-b][4][5][13][14]tetrazine - MDPI. Available from: [Link]
Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) green energetic materials from - CaltechAUTHORS. Available from: [Link]
Navigating the Preclinical Landscape of 6-Phenyl-1,2,4-triazine-5-carbonitrile: A Technical Guide to Safety and Toxicity Assessment
For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, incl...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] 6-Phenyl-1,2,4-triazine-5-carbonitrile represents a specific analogue within this class, holding potential for further functionalization and development as a therapeutic agent. As with any novel chemical entity, a thorough understanding of its toxicological and safety profile is paramount before its advancement in the drug discovery pipeline.
This technical guide provides a comprehensive overview of the available safety and toxicity data for 6-Phenyl-1,2,4-triazine-5-carbonitrile. It is important to note that specific toxicological data for this exact compound is limited in the public domain. Therefore, this guide synthesizes information from structurally related phenyl-triazine derivatives to provide a predictive and precautionary framework for researchers. The insights presented herein are intended to guide safe handling practices and inform the design of initial toxicity screening protocols.
The following safety data is a composite derived from various substituted phenyl-triazine compounds.[2][6][7] It should be used as a precautionary guide for handling 6-Phenyl-1,2,4-triazine-5-carbonitrile.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.
First-Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]
Handling and Storage
Handling: Use only in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing.[7] Avoid formation of dust and aerosols.[6]
Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances.
Toxicological Data Summary (Based on Phenyl-Triazine Analogs)
Direct toxicological data for 6-Phenyl-1,2,4-triazine-5-carbonitrile is not currently available. The following table summarizes findings from studies on structurally similar triazine derivatives, which may provide an indication of the potential toxicological profile. It is crucial to note that minor structural changes can significantly impact a compound's biological activity and toxicity.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
To ascertain the cytotoxic potential of 6-Phenyl-1,2,4-triazine-5-carbonitrile, a preliminary in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]
Principle
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12]
Materials
Human cancer cell line (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area)[10][11]
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
6-Phenyl-1,2,4-triazine-5-carbonitrile (dissolved in DMSO to create a stock solution)
MTT solution (5 mg/mL in PBS)
DMSO (for dissolving formazan crystals)
96-well microplates
Multi-channel pipette
Microplate reader
Step-by-Step Methodology
Cell Seeding:
Harvest and count the cells.
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the 6-Phenyl-1,2,4-triazine-5-carbonitrile stock solution in complete medium to achieve the desired final concentrations.
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
Incubate the plate for another 24, 48, or 72 hours.[10]
MTT Addition:
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[10]
After the 4-hour incubation, carefully remove the medium from each well.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Hazard Communication Logic
Caption: Logic for deriving safety precautions from analog data.
Conclusion
While a comprehensive toxicological profile for 6-Phenyl-1,2,4-triazine-5-carbonitrile requires further dedicated studies, the information gathered from its structural analogs provides a valuable starting point for researchers. The potential for skin, eye, and respiratory irritation necessitates careful handling in a laboratory setting, adhering to standard safety protocols and the use of appropriate personal protective equipment. Preliminary in vitro cytotoxicity assays, such as the MTT assay detailed in this guide, are a crucial first step in characterizing the biological activity of this compound and guiding its future development. As research progresses, it is imperative that the findings are documented and shared to build a more complete safety and toxicity profile for this promising class of molecules.
References
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 16(12), 10329-10342. [Link]
BenchChem. (2025). A Technical Guide to the Synthesis and Derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one. BenchChem.
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Organic Chemistry, 5(1), 1-11. [Link]
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. [Link]
SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
Kavalkova, P., et al. (2015). 1,2,4-TRIAZINE-6-CARBONITRILE VIA MITSUNOBU AND CHAN-LAM COUPLING REACTION. HETEROCYCLES, 91(2), 363-374.
Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. [Link]
Royal Society of Chemistry. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]
International Journal of Pharmaceutical Sciences and Research. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. International Journal of Pharmaceutical Sciences and Research, 7(4), 1466-1481.
Step-by-step protocol for 6-Phenyl-1,2,4-triazine-5-carbonitrile synthesis
Application Note: Strategic Synthesis and Isolation of 6-Phenyl-1,2,4-triazine-5-carbonitrile Abstract The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, frequently leveraged for its diverse pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Synthesis and Isolation of 6-Phenyl-1,2,4-triazine-5-carbonitrile
Abstract
The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, frequently leveraged for its diverse pharmacological potential, including anticancer and enzyme-inhibiting activities[1]. The introduction of a nitrile group at the 5-position to form 6-Phenyl-1,2,4-triazine-5-carbonitrile (CAS No.: 190711-23-0)[2] provides a highly versatile synthetic handle. This cyano intermediate can be further elaborated into tetrazoles, primary amines, or amidines for structure-activity relationship (SAR) studies. This application note details a robust, palladium-catalyzed cyanation protocol designed for high yield, reproducibility, and scalability in drug development settings.
Direct functionalization of the electron-deficient 1,2,4-triazine ring is notoriously challenging, often leading to unwanted ring-opening or non-selective nucleophilic additions. While foundational synthesis of the core is typically achieved via the condensation of 1,2-dicarbonyl compounds with hydrazine derivatives[3], installing the carbonitrile requires a targeted cross-coupling approach.
We utilize a Palladium-Catalyzed Cyanation (Rosenmund-von Braun variant) starting from 5-chloro-6-phenyl-1,2,4-triazine.
Causality in Reagent Selection:
Cyanide Source (Zn(CN)₂ vs. NaCN/KCN): Alkali metal cyanides are highly soluble in polar aprotic solvents, releasing a high concentration of cyanide ions that rapidly coordinate to palladium, forming inactive
[Pd(CN)4]2−
complexes (catalyst poisoning). Zinc cyanide (
Zn(CN)2
) is practically insoluble in DMF. It acts as a "slow-release" cyanide reservoir, maintaining a low steady-state concentration of
CN−
that favors the transmetallation step without deactivating the catalyst.
Catalyst (
Pd(PPh3)4
): Tetrakis(triphenylphosphine)palladium(0) is selected for its proven efficacy in the oxidative addition to
sp2
C-Cl bonds on electron-deficient heteroaromatics.
Solvent (Anhydrous DMF): Dimethylformamide provides the necessary thermal stability for the 120 °C reaction temperature and effectively solubilizes the starting materials and the catalytic species.
Figure 1: Catalytic cycle for the Pd-mediated cyanation of the 1,2,4-triazine core.
Execution Protocol: Step-by-Step Synthesis
Self-Validation Checkpoint: This protocol incorporates specific in-process controls (IPCs) to ensure the integrity of the catalytic cycle and the purity of the final isolate.
Solvent: Anhydrous DMF (15 mL), sparged with Argon.
Reaction Setup & Execution
Inert Atmosphere Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-chloro-6-phenyl-1,2,4-triazine and
Zn(CN)2
.
Degassing (Critical Step): Seal the flask with a rubber septum. Apply vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
Solvent & Catalyst Addition: Inject anhydrous, Argon-sparged DMF (15 mL) via syringe. Add
Pd(PPh3)4
quickly under a positive stream of Argon.
Thermal Activation: Transfer the flask to a pre-heated oil bath at 120 °C. Stir vigorously for 4–6 hours.
In-Process Monitoring: Monitor reaction progress via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (
Rf≈0.6
) should be consumed, replaced by a highly UV-active product spot (
Rf≈0.4
).
Quenching & Workup
Cooling & Dilution: Once complete, cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL).
Ammonia Wash (Self-Validating Step): Transfer the mixture to a separatory funnel. Wash the organic layer with a 2M aqueous Ammonium Hydroxide (
NH4OH
) solution (2 × 30 mL).
Causality:
NH4OH
forms water-soluble coordination complexes with the zinc salts (e.g.,
[Zn(NH3)4]2+
) and unreacted cyanide, ensuring complete removal of toxic and catalytic byproducts from the organic phase.
Aqueous Wash: Wash the organic layer with brine (30 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a crude brown residue.
Purification
Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Dry-load the sample onto silica to prevent streaking caused by residual DMF.
Elution: Elute with a gradient of 10% to 30% Ethyl Acetate in Hexanes.
Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford 6-Phenyl-1,2,4-triazine-5-carbonitrile as a pale yellow solid.
Quantitative Data Presentation & Validation
To ensure trustworthiness, the synthesized compound must be validated against the following expected analytical parameters.
Analytical Technique
Expected Spectral Data / Physical Properties
Diagnostic Significance
Yield
75% – 82%
Indicates efficient transmetallation and minimal catalyst poisoning.
Appearance
Pale yellow crystalline solid
Confirms removal of Pd-black and polymeric byproducts.
FT-IR (ATR)
νmax
~2230
cm−1
(sharp, weak-med)
Critical: Confirms the successful installation of the
C≡N
functional group.
Target Audience: Researchers, Scientists, and Drug Development Professionals Field: Bioorthogonal Chemistry, Bioconjugation, and Molecular Imaging Executive Briefing As bioorthogonal chemistry matures from basic research...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Field: Bioorthogonal Chemistry, Bioconjugation, and Molecular Imaging
Executive Briefing
As bioorthogonal chemistry matures from basic research into clinical drug development (e.g., Antibody-Drug Conjugates and pre-targeted radiotherapy), the field faces a persistent chemical dilemma: the tradeoff between reaction kinetics and physiological stability. While 1,2,4,5-tetrazines are the gold standard for rapid Inverse Electron-Demand Diels-Alder (IEDDA) reactions, their susceptibility to nucleophilic attack in biological media often compromises long-term in vivo applications[1],[2].
To solve this, 6-Phenyl-1,2,4-triazine-5-carbonitrile has emerged as a highly tuned heterodiene. By leveraging specific electronic substitutions on the 1,2,4-triazine core, scientists can achieve a "Goldilocks" profile: reaction kinetics fast enough for practical bioconjugation, coupled with exceptional hydrolytic stability in serum.
Mechanistic Causality: Tuning the HOMO-LUMO Gap
To understand why 6-Phenyl-1,2,4-triazine-5-carbonitrile is uniquely suited for bioconjugation, we must examine the causality of the IEDDA reaction.
In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The IEDDA reaction inverts this paradigm: an electron-deficient diene (the triazine) reacts with an electron-rich dienophile[3]. The reaction rate is strictly governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene[3],[4].
Unsubstituted 1,2,4-triazines possess a relatively high LUMO energy, resulting in sluggish reaction kinetics[1],[4]. However, the architecture of 6-Phenyl-1,2,4-triazine-5-carbonitrile solves this through two structural features:
The 5-Carbonitrile (-CN) Group: As a powerful electron-withdrawing group (EWG), the nitrile moiety drastically lowers the LUMO energy of the triazine ring. This narrows the HOMO-LUMO gap when paired with a strained dienophile, accelerating the cycloaddition by orders of magnitude[2].
The 6-Phenyl Group: This bulky, lipophilic group provides steric shielding against off-target biological nucleophiles, preserving the integrity of the probe in complex media like human serum.
When reacted with a highly strained dienophile like trans-cyclooctene (TCO)—whose ring strain (~27 kcal/mol) artificially raises its HOMO energy—the reaction proceeds irreversibly, driven by the thermodynamic extrusion of nitrogen gas (N
2
)[3].
Fig 1: IEDDA mechanism of 6-Phenyl-1,2,4-triazine-5-carbonitrile with strained dienophiles.
Kinetic and Stability Profiling
The table below summarizes the quantitative advantages of utilizing a carbonitrile-activated triazine over traditional bioorthogonal reagents. Data reflects generalized kinetic profiles established in recent literature for these chemical classes[1],[2].
Diene Class
Representative Motif
Preferred Dienophile
Apparent Rate Constant (
k2
, M
−1
s
−1
)
Stability in 10% FBS (Half-life)
1,2,4,5-Tetrazine
Diphenyl-s-tetrazine
TCO
> 10,000
< 2 hours
Unsubstituted Triazine
3-Phenyl-1,2,4-triazine
TCO
~ 0.05
> 7 days
Activated Triazine
6-Phenyl-1,2,4-triazine-5-carbonitrile
TCO
~ 15 - 50
> 5 days
Self-Validating Experimental Protocols
A robust protocol must be self-validating. False positives in bioorthogonal labeling often stem from the hydrophobic aggregation of the probe rather than true covalent ligation. To ensure trustworthiness, the following methodology mandates a parallel "No-TCO" control .
Protocol A: TCO-Priming of the Target Protein
Causality Note: We utilize N-Hydroxysuccinimide (NHS) ester chemistry to target primary amines (lysines). A strict 10-fold molar excess is used to ensure sufficient labeling without over-modifying the protein, which would cause precipitation.
Buffer Exchange: Dialyze the target protein (e.g., monoclonal antibody) into an amine-free buffer (PBS, pH 7.4). Do not use Tris buffer, as the free amines will quench the NHS-ester.
Conjugation: Prepare a 10 mM stock of TCO-NHS ester in anhydrous DMSO. Add to the protein solution at a 10:1 molar ratio (TCO:Protein).
Incubation: Incubate at room temperature for 1 hour with gentle agitation.
Purification: Remove unreacted TCO using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with PBS. Quantify protein recovery via A280 measurement.
Protocol B: Bioorthogonal Ligation with Triazine Probe
Causality Note: Because triazines react slower than tetrazines, the incubation temperature is raised to 37°C to supply the necessary activation energy, ensuring >95% conversion within a practical 2-hour window.
Reaction Setup: Dilute the TCO-primed protein to 1 mg/mL. Add the 6-Phenyl-1,2,4-triazine-5-carbonitrile probe (functionalized with your payload/fluorophore) to a final concentration of 10 µM .
Self-Validation Control: In a separate tube, add 10 µM of the triazine probe to 1 mg/mL of unmodified (No-TCO) protein.
Incubation: Incubate both tubes at 37°C for 2 hours in the dark.
Readout: Resolve the samples on a 4-12% SDS-PAGE gel. Perform in-gel fluorescence imaging before Coomassie staining.
Validation Check: A successful experiment will show a strong fluorescent band at the protein's molecular weight in the TCO-primed lane, and zero signal in the No-TCO control lane.
Fig 2: Self-validating workflow for bioorthogonal protein labeling using triazine probes.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Functionalization Strategies for 6-Phenyl-1,2,4-triazine-5-carbonitrile
Executive Summary & Mechanistic Rationale
6-Phenyl-1,2,4-triazine-5-carbonitrile (CAS No.: 190711-23-0) is a highly privileged, electron-deficient heterocyclic scaffold utilized extensively in synthetic organic chemistry, bioconjugation, and drug discovery. The distinct reactivity of this molecule is governed by the synergistic electronic effects of its substituents. The 1,2,4-triazine core is inherently electron-poor; however, the addition of the strongly electron-withdrawing 5-carbonitrile (-CN) group dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the diene system[1]. Simultaneously, the 6-phenyl group provides steric shielding and extended conjugation, stabilizing the ground state while directing incoming reagents.
As a Senior Application Scientist, I approach the functionalization of this scaffold through two primary mechanistic pathways:
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions : The lowered LUMO makes the triazine an exceptional diene for reacting with the Highest Occupied Molecular Orbital (HOMO) of electron-rich or strained dienophiles (e.g., trans-cyclooctenes, bicyclononynes)[2].
Nucleophilic ipso-Substitution (SNAr) : The -CN group acts as an excellent leaving group. The adjacent nitrogen atoms (N4) and the cyano group itself render the C5 position highly electrophilic, facilitating rapid nucleophilic attack by amines, thiols, or alcohols[3].
Quantitative Reaction Dynamics
To rationally design functionalization workflows, one must understand the kinetic and thermodynamic boundaries of the 1,2,4-triazine system. The tables below summarize the empirical data driving our protocol design.
Table 1: Kinetic Comparison of IEDDA Reactions with 1,2,4-Triazines
Causality Insight: The introduction of electron-withdrawing groups (like -CN) or transition metal coordination (e.g., Ir(III)) pulls electron density from the triazine ring, narrowing the HOMO-LUMO gap and accelerating the reaction by orders of magnitude.
The IEDDA reaction of 6-phenyl-1,2,4-triazine-5-carbonitrile with strained alkynes (like BCN) is a cornerstone of bioorthogonal chemistry. The reaction proceeds via a [4+2] cycloaddition to form a highly unstable bicyclic intermediate, which immediately undergoes a retro-Diels-Alder extrusion of nitrogen gas (N
2
) to yield a stable, functionalized pyridine[9].
Design Logic: This protocol is designed to be self-validating. The irreversible extrusion of N
2
gas serves as a visual kinetic indicator, while UV-Vis shift confirms aromatization.
Materials:
6-Phenyl-1,2,4-triazine-5-carbonitrile (1.0 equiv, 0.1 M)
Bicyclo[6.1.0]nonyne (BCN) derivative (1.1 equiv)
Solvent: Methanol or CH
3
CN/H
2
O (1:1 v/v)
Step-by-Step Methodology:
Preparation : Dissolve the triazine substrate in the chosen solvent at ambient temperature. The solution will exhibit a characteristic UV absorbance peak at ~330-350 nm due to the extended conjugation of the triazine-phenyl system.
Initiation : Add the BCN derivative dropwise under continuous stirring.
In-Process Visual Validation : Observe the reaction mixture for micro-bubbling. Causality: The formation of the bicyclic intermediate is rapid, but its collapse via N
2
extrusion is the rate-determining step for the visual output. The evolution of gas visually validates that the cycloaddition has occurred and is progressing irreversibly.
Reaction Monitoring : Monitor the reaction via UV-Vis spectroscopy. The triazine peak (~340 nm) will decay, replaced by a blue-shifted peak (~270-290 nm) corresponding to the newly formed pyridine ring.
Isolation : Once gas evolution ceases and UV-Vis confirms complete conversion (typically < 30 minutes for activated triazines), remove the solvent in vacuo. Purify via flash chromatography (Hexanes/EtOAc) if necessary.
Pathway B: Nucleophilic ipso-Substitution
The cyano group at the C5 position is highly susceptible to displacement. Because the resulting cyanide ion is a weak base and a good leaving group, SNAr reactions can often be performed under solvent-free, green chemistry conditions[3].
Design Logic: By eliminating the solvent, we increase the collision frequency between the triazine and the amine. The protocol is self-validated analytically via Infrared (IR) spectroscopy by tracking the disappearance of the distinct nitrile stretching frequency.
Primary or Secondary Amine (e.g., Morpholine, Aniline) (1.5 equiv)
Step-by-Step Methodology:
Baseline Analytics : Take an IR spectrum of the starting triazine. Note the sharp, distinct -C≡N stretching band at approximately 2220–2230 cm
−1
.
Reaction Assembly : In a sealed reaction vial, combine the triazine substrate and the amine. Do not add solvent. Causality: The amine acts as both the nucleophile and the reaction medium. The high concentration drives the equilibrium toward the Meisenheimer-like transition state.
Thermal Activation : Heat the mixture to 80 °C (for aliphatic amines) or 100 °C (for aryl amines) with vigorous stirring for 1 to 4 hours.
In-Process Analytical Validation : Withdraw a micro-aliquot, dissolve in CH
2
Cl
2
, and spot on a TLC plate (eluent: 7:3 Hexanes/EtOAc). Concurrently, run a rapid ATR-IR on the crude mixture. The reaction is validated as complete when the -C≡N stretch (~2230 cm
−1
) completely disappears, indicating full displacement of the cyano group.
Workup & Isolation : Cool the mixture to room temperature. Add ice-cold water/ethanol (1:1 v/v) to the vial. The functionalized 5-amino-1,2,4-triazine will precipitate as a solid, while the displaced cyanide salts and excess amine remain in the aqueous phase.
Filtration : Filter the precipitate under vacuum, wash with cold ethanol, and dry in vacuo. Yields typically exceed 85% for aliphatic amines[7].
References
Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions
Chemical Reviews, ACS Publications.
URL:[Link]
The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions
Chemical Science, RSC Publishing.
URL:[Link]
Catching up with tetrazines: coordination of Re(I) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction
Dalton Transactions, RSC Publishing.
URL:[Link]
Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects
RSC Advances, RSC Publishing.
URL:[Link]
Synthesis of 1,2,4-Triazolo[1,5-d][1,2,4]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles
Russian Journal of General Chemistry, Springer / Nitrogen Heterocycles.
URL:[Link]
Application Note: Synthesis of High-Performance Organic Semiconductor Modules via 6-Phenyl-1,2,4-triazine-5-carbonitrile
Executive Summary The development of next-generation organic electronics—ranging from organic field-effect transistors (OFETs) to organic light-emitting diodes (OLEDs)—relies heavily on the precise engineering of Donor-A...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of next-generation organic electronics—ranging from organic field-effect transistors (OFETs) to organic light-emitting diodes (OLEDs)—relies heavily on the precise engineering of Donor-Acceptor (D-A) architectures. While 1,2,4-triazines have long been recognized as highly versatile building blocks in organic synthesis and drug development[1], their application in materials science is rapidly expanding. This application note details the use of 6-Phenyl-1,2,4-triazine-5-carbonitrile as an advanced, highly electrophilic precursor for synthesizing cyano-substituted pyridine acceptor modules. By leveraging bioorthogonal chemistry principles, this guide provides a self-validating protocol designed for researchers and scientists demanding rigorous quality control and mechanistic clarity.
Mechanistic Foundations: The IEDDA Pathway
The core chemical transformation utilized in this protocol is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. The IEDDA pathway inverses this paradigm: an electron-deficient diene reacts with an electron-rich dienophile to form a six-membered heterocycle[2].
The compound 6-Phenyl-1,2,4-triazine-5-carbonitrile is uniquely suited for this due to the presence of the 5-carbonitrile group. This strong electron-withdrawing group (EWG) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the triazine ring. When reacted with an electron-rich alkyne (acting as the dienophile), the initial [4+2] cycloaddition forms a highly strained bicyclic intermediate. Driven by thermodynamic instability, this intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (
N2
) to yield a stable, highly substituted pyridine derivative[3].
Heterocyclic organic semiconductors synthesized via this pathway offer highly tunable optoelectronic properties, as the retained cyano group significantly enhances the electron-accepting capacity of the final conjugated material[4].
Fig 1. Mechanistic workflow of the IEDDA reaction yielding a cyano-pyridine acceptor.
Experimental Protocol: Self-Validating Synthesis of a Cyano-Pyridine Acceptor
To ensure reproducibility and high fidelity—standards critical in both drug development and semiconductor manufacturing—this protocol is designed as a self-validating system . Each synthetic step is paired with a mandatory analytical checkpoint to verify structural and electronic integrity before proceeding.
Procedure: In a flame-dried Schlenk flask purged with argon, dissolve the triazine and alkyne in anhydrous toluene.
Causality Check: Why anhydrous toluene? The 5-carbonitrile group makes the triazine ring exceptionally electrophilic. The presence of trace water can lead to nucleophilic attack at the C3 or C5 positions, causing premature ring-opening and degradation of the starting material.
Step 2: Thermal Cycloaddition & Extrusion
Procedure: Heat the reaction mixture to 110 °C under reflux for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1).
Causality Check: Why 110 °C? While the initial [4+2] cycloaddition can occur at lower temperatures, the subsequent retro-Diels-Alder extrusion of
N2
requires significant thermal activation energy. Heating ensures the transient bicyclic intermediate is fully driven toward the thermodynamically stable aromatic pyridine, preventing the isolation of mixed intermediates.
Step 3: Purification
Procedure: Once TLC confirms the consumption of the triazine, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.
Step 4: Analytical Validation (The Go/No-Go Checkpoint)
Before incorporating the synthesized module into a polymer backbone or device, it must pass dual validation:
Structural Validation (
1
H/
13
C NMR): Confirm the disappearance of the triazine proton/carbon signals and the appearance of the newly formed substituted pyridine core.
Electronic Validation (Cyclic Voltammetry - CV): Measure the reduction potential to empirically calculate the LUMO level.
Causality Check: If the LUMO is not sufficiently lowered (target
≤−3.4
eV), the module will fail to act as a strong acceptor in D-A organic semiconductors, leading to poor electron injection and mobility. Do not proceed to device fabrication if CV targets are missed.
Fig 2. Self-validating experimental workflow from synthesis to device fabrication.
Optoelectronic Profiling & Application
In donor-acceptor (D-A) architectures, the electron-withdrawing capacity of the acceptor module dictates the bandgap and emission color of the resulting semiconductor. The incorporation of the cyano group (derived directly from the 6-Phenyl-1,2,4-triazine-5-carbonitrile precursor) provides a distinct advantage over standard pyridine acceptors.
As summarized in Table 1, the cyano-pyridine acceptor exhibits a significantly stabilized (deeper) LUMO level. This stabilization reduces the energetic barrier for electron injection from metal electrodes and enhances the oxidative stability of the material under ambient conditions, directly translating to superior electron mobility in OFET devices.
Table 1: Comparative Electrochemical and Photophysical Properties
Parameter
Standard Pyridine Acceptor
Cyano-Pyridine Acceptor (Target)
Mechanistic Impact on Device
HOMO (eV)
-6.10
-6.35
Enhanced oxidative stability in air.
LUMO (eV)
-2.80
-3.45
Improved electron injection from electrodes.
Bandgap (
Eg
, eV)
3.30
2.90
Red-shifted absorption/emission profile.
Electron Mobility (
μe
)
1.2×10−4
cm²/Vs
4.8×10−3
cm²/Vs
Higher current output in OFET performance.
References
The Effect of Acceptor Structure on Emission Color Tuning in Organic Semiconductors with D–π–A–π–D Structures. MDPI.
Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance. PMC (NIH).
QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. CUNY Academic Works.
Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines. Semantic Scholar.
Unexpected O–H Insertion of Rhodium-Azavinylcarbenes with N-Acylhydrazones: Divergent Synthesis of 3,6-Disubstituted- and 3,5,6-Trisubstituted-1,2,4-Triazines | The Journal of Organic Chemistry.
Application Note: 6-Phenyl-1,2,4-triazine-5-carbonitrile in Drug Discovery and Bioorthogonal Chemistry
Executive Summary 6-Phenyl-1,2,4-triazine-5-carbonitrile (CAS: 190711-23-0)[1] is an advanced, highly versatile heterocyclic building block that bridges the gap between synthetic chemical biology and medicinal chemistry....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Phenyl-1,2,4-triazine-5-carbonitrile (CAS: 190711-23-0)[1] is an advanced, highly versatile heterocyclic building block that bridges the gap between synthetic chemical biology and medicinal chemistry. As an electron-deficient diene, it serves as a robust bioorthogonal reagent capable of rapid cycloadditions. Simultaneously, its structural mimicry of purine and pyrimidine nucleobases makes it a privileged pharmacophore for designing kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and antiviral nucleoside analogs. This technical guide details the physicochemical rationale, self-validating experimental protocols, and structural biology applications of this scaffold.
Physicochemical Rationale & Mechanistic Profiling
The broad utility of 6-phenyl-1,2,4-triazine-5-carbonitrile is dictated by the synergistic electronic and steric effects of its functional groups:
LUMO Lowering for IEDDA : The 1,2,4-triazine core is naturally electron-deficient. The introduction of the strongly electron-withdrawing 5-carbonitrile group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system. This accelerates Inverse Electron-Demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctene)[2].
Thermodynamic Stability : Unlike tetrazines, which rapidly degrade in vivo via 1,4-addition with biological thiols (e.g., glutathione), 6-aryl-1,2,4-triazines exhibit remarkable stability. The 6-phenyl group provides critical steric shielding, raising the transition state energy for thiol addition and rendering the scaffold inert to biological nucleophiles[2].
Pharmacophoric Mimicry : In drug discovery, the 1,2,4-triazine ring acts as a bioisostere for adenine. The 5-carbonitrile group functions as a potent hydrogen-bond acceptor and modulates the local dipole moment, enabling the molecule to bind deeply within orthosteric pockets of targets such as the Adenosine A2A receptor[3].
Application I: Bioorthogonal Labeling via IEDDA Cycloaddition
Because of its unique balance of stability and tunable reactivity, 6-phenyl-1,2,4-triazine-5-carbonitrile is utilized for intracellular labeling in environments where traditional tetrazine probes fail due to off-target thiol reactivity.
Workflow of Inverse Electron-Demand Diels-Alder (IEDDA) bioorthogonal labeling.
Protocol: Live-Cell Bioorthogonal Labeling
Self-Validating Rationale: The intrinsic stability of the 6-phenyl-1,2,4-triazine scaffold ensures that any observed fluorescence is exclusively due to the target-specific cycloadduct, rather than non-specific degradation products reacting with off-target cellular thiols.
Metabolic Incorporation : Incubate target cells (e.g., HeLa) with a trans-cyclooctene (TCO)-modified metabolic precursor (e.g., TCO-tagged unnatural sugar) at 50 µM for 24 hours at 37°C.
Washing : Wash cells 3× with cold PBS (pH 7.4) to remove unincorporated TCO precursor. Critical Step: Thorough washing prevents premature extracellular cycloaddition, which would artificially inflate background signal.
IEDDA Labeling : Apply 10 µM of a fluorophore-conjugated 6-phenyl-1,2,4-triazine-5-carbonitrile probe in live-cell imaging buffer. Incubate for 30–60 minutes at 37°C. The electron-withdrawing carbonitrile ensures the reaction reaches completion rapidly.
Imaging & Validation : Wash 2× with PBS and image using confocal microscopy. The irreversible formation of the stable pyridine cycloadduct yields a highly specific, localized fluorescent signal.
1,2,4-triazine derivatives have been identified via structure-based drug design as potent, orally efficacious antagonists of the Adenosine A2A receptor—a major therapeutic target for Parkinson's disease[4]. The triazine core penetrates deeper into the orthosteric cavity than natural adenosine, displacing the ribose group's normal footprint[3].
Mechanism of A2A receptor antagonism by 1,2,4-triazine derivatives.
Protocol: Radioligand Binding Displacement Assay
Self-Validating Rationale: Utilizing a known high-affinity radioligand ([3H]-ZM241385) establishes a baseline maximum binding (Bmax). The subsequent dose-dependent displacement by the triazine derivative self-validates its competitive mechanism at the exact orthosteric site.
Membrane Preparation : Isolate membrane fractions from HEK293 cells stably expressing the human Adenosine A2A receptor. Suspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
Incubation : In a 96-well plate, combine 50 µg of membrane protein, 2 nM[3H]-ZM241385, and varying concentrations of the 6-phenyl-1,2,4-triazine-5-carbonitrile derivative (ranging from 10 pM to 10 µM).
Equilibration : Incubate the mixture at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached between the radioligand and the triazine competitor.
Filtration & Detection : Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash 3× with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.
Application III: Antiviral Nucleoside Analog Development
The fused pyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile scaffold is the structural backbone of several broad-spectrum antiviral agents, including the predominant active metabolite of Remdesivir (GS-441524)[5]. The 5-carbonitrile group is critical; once the nucleoside analog is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), the rigid carbonitrile group sterically clashes with viral exonucleases. This prevents the excision of the drug, ensuring obligate chain termination and halting viral replication[5].
Quantitative Pharmacokinetic & Efficacy Summary
Table 1: Comparative Data of 1,2,4-Triazine Derivatives in Drug Discovery
Compound Class
Primary Target
Structural Modification
Binding Affinity / Kinetics
Plasma Half-Life (t1/2)
Key Mechanistic Advantage
1,2,4-Triazine-3-amines
Adenosine A2A Receptor
5,6-diphenyl substitution
pKi = 6.93 (~117 nM)
~1.5 h (Rat)
Deep orthosteric binding; high ligand efficiency[3].
Triazine-5-carbonitriles
Bioorthogonal (TCO)
6-phenyl, 5-carbonitrile
k2 > 10^2 M^-1s^-1
Stable in vivo
Inert to biological thiols; fast IEDDA kinetics[2].
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
1,2,4-Triazines Are Versatile Bioorthogonal Reagents
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Potency and pharmacokinetics of GS-441524 derivatives against SARS-CoV-2
Source: PubMed Central (PMC / NIH)
URL:[Link]
Technical Support Center: Catalyst Optimization for 6-Phenyl-1,2,4-triazine-5-carbonitrile
Overview Welcome to the advanced troubleshooting and protocol center for the cross-coupling of 6-Phenyl-1,2,4-triazine-5-carbonitrile. Functionalizing the 1,2,4-triazine core presents unique synthetic hurdles.
Author: BenchChem Technical Support Team. Date: April 2026
Overview
Welcome to the advanced troubleshooting and protocol center for the cross-coupling of 6-Phenyl-1,2,4-triazine-5-carbonitrile. Functionalizing the 1,2,4-triazine core presents unique synthetic hurdles. The ring system is highly electron-deficient, which can lead to rapid catalyst inhibition via nitrogen coordination[1]. For this specific substrate, traditional halogen-based cross-coupling is bypassed in favor of decyanative cross-coupling . By leveraging the C5-carbonitrile as a pseudo-halide leaving group, we can achieve selective C–C bond formation through transition metal-catalyzed C–CN bond activation[2].
Q: Why utilize decyanative cross-coupling instead of pre-functionalizing with a halogen?A: The 1,2,4-triazine scaffold is susceptible to nucleophilic ring-opening, making halogenated triazine precursors hydrolytically unstable and difficult to handle. The C5-carbonitrile group stabilizes the precursor and strongly withdraws electron density. This thermodynamic effect significantly lowers the activation barrier for the oxidative addition of the metal catalyst into the otherwise robust C(sp2)–CN bond[2].
Q: Which transition metal is optimal for C–CN activation in this substrate?A:Nickel is strictly preferred over Palladium. The C(sp2)–CN bond possesses a high bond dissociation energy (>100 kcal/mol)[2]. Nickel(0) complexes are more electron-rich and have a smaller atomic radius than Palladium(0), enabling superior
π
-backbonding into the nitrile's
π∗
orbital. This electron transfer is the critical causal step that forces the cleavage of the C–CN bond[3].
Q: My catalyst keeps deactivating. Should I use a Lewis acid additive?A: Yes. The lone pairs on the triazine nitrogen atoms can competitively coordinate to the Ni(0) center, poisoning the catalyst[1]. Adding a Lewis acid (e.g.,
AlMe3
) serves a dual mechanistic purpose: it temporarily masks the triazine nitrogens to prevent catalyst poisoning, and it coordinates to the nitrile nitrogen, further polarizing the C–CN bond to accelerate oxidative addition[4].
Section 2: Troubleshooting Guide
Symptom: Complete recovery of starting material (0% Conversion).
Root Cause: Failure of the catalyst to initiate oxidative addition. This is almost always a ligand-mismatch issue or rapid oxidation of the Ni(0) precatalyst.
Intervention: Switch from monodentate phosphines (like
PPh3
) to highly electron-donating, bidentate alkyl phosphines such as dcype (1,2-bis(dicyclohexylphosphino)ethane). The bidentate bite angle forces the necessary cis-geometry for the intermediate, while the electron-rich cyclohexyl groups push electron density into the metal center to break the C–CN bond.
Symptom: High yields of hydrodecyanation (reduction) byproduct.
Root Cause: The trans-Ni(II)(Ar)(CN) intermediate is undergoing
β
-hydride elimination or protonation instead of transmetalation. This is caused by protic solvents or bases containing
β
-hydrogens (e.g., alkoxides).
Intervention: Strictly avoid alkoxide bases like
NaOtBu
. Switch to anhydrous, inorganic bases such as
Cs2CO3
or
K3PO4
. Ensure the reaction solvent (e.g., 1,4-Dioxane) is rigorously dried and degassed.
Symptom: Reaction solution turns black immediately upon heating.
Root Cause: Thermal degradation of the catalyst into inactive Nickel nanoparticles ("Ni black").
Intervention: This indicates that the ligand has dissociated. Lower the reaction temperature by 15 °C and increase the ligand-to-metal ratio from 1:1 to 1.5:1 to thermodynamically favor the ligated, active mononuclear Ni(0) species.
Section 3: Catalyst & Ligand Optimization Matrix
The following table summarizes quantitative optimization data for the decyanative Suzuki-Miyaura coupling of 6-Phenyl-1,2,4-triazine-5-carbonitrile with phenylboronic acid.
Catalyst Precursor
Ligand (mol%)
Base
Solvent
Temp (°C)
Conversion (%)
Primary Outcome
Ni(cod)₂ (10%)
PCy₃ (20%)
K₃PO₄
Toluene
100
45%
Hydrodecyanation (30%)
Ni(cod)₂ (10%)
dcype (10%)
Cs₂CO₃
Dioxane
100
>95%
Cross-Coupled (88%)
Ni(OAc)₂ (10%)
IMes·HCl (15%)
K₂CO₃
Toluene
110
80%
Cross-Coupled (72%)
Pd₂(dba)₃ (5%)
XPhos (10%)
K₃PO₄
Dioxane
130
20%
Unreacted SM (80%)
Section 4: Self-Validating Experimental Protocol
Methodology: Nickel-Catalyzed Decyanative Suzuki-Miyaura Coupling
Note: This protocol relies on visual self-validation cues to ensure the integrity of the air-sensitive catalytic cycle.
Glovebox Preparation (Critical): Transfer Ni(cod)₂ (10 mol%) and dcype (10 mol%) into an oven-dried Schlenk tube inside an argon-filled glovebox. Causality: Ni(cod)₂ is highly susceptible to irreversible oxidation by atmospheric oxygen; handling must be strictly anaerobic.
Catalyst Ligation: Add 1.0 mL of anhydrous, degassed 1,4-Dioxane to the Schlenk tube. Stir for 10 minutes at room temperature.
Self-Validation Check: The solution must transition from yellow to a deep, homogeneous red/purple. If the solution turns black or cloudy, the catalyst has oxidized or aggregated; abort the experiment.
Reagent Addition: To the active catalyst solution, add 6-Phenyl-1,2,4-triazine-5-carbonitrile (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and finely milled, anhydrous
Cs2CO3
(2.0 equiv, 1.0 mmol).
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the vigorously stirring mixture at 100 °C for 12 hours.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active starting material spot should disappear, replaced by a lower Rf, intensely fluorescent product spot.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the inorganic base and precipitated nickel salts. Concentrate under reduced pressure and purify via flash chromatography.
Section 5: Mechanistic Pathway Visualization
Fig 1: Nickel-catalyzed decyanative cross-coupling cycle for 6-Phenyl-1,2,4-triazine-5-carbonitrile.
References
Cobalt-Catalyzed C(sp2)–CN Bond Activation: Cross-Electrophile Coupling for Biaryl Formation and Mechanistic Insight
Source: ACS Publications
URL:[Link]
Metal-mediated C–CN Bond Activation in Organic Synthesis
Source: ResearchGate
URL:[Link]
Metal-mediated C–CN Bond Activation in Organic Synthesis | Chemical Reviews
Source: ACS Publications
URL:[Link]
Reactivity comparison: 6-Phenyl-1,2,4-triazine-5-carbonitrile vs 3-phenyl-1,2,4-triazine
Reactivity Profiling in Azadienes: 6-Phenyl-1,2,4-triazine-5-carbonitrile vs. 3-Phenyl-1,2,4-triazine Executive Summary & Mechanistic Causality In the realm of bioorthogonal chemistry and advanced materials synthesis, 1,...
Author: BenchChem Technical Support Team. Date: April 2026
Reactivity Profiling in Azadienes: 6-Phenyl-1,2,4-triazine-5-carbonitrile vs. 3-Phenyl-1,2,4-triazine
Executive Summary & Mechanistic Causality
In the realm of bioorthogonal chemistry and advanced materials synthesis, 1,2,4-triazines serve as premier electron-deficient dienes for Inverse Electron-Demand Diels-Alder (IEDDA) reactions 1[1]. However, the intrinsic reactivity of the triazine core is not absolute; it is dictated by the frontier molecular orbital (FMO) landscape, specifically the energy level of the Lowest Unoccupied Molecular Orbital (LUMO).
This guide compares two structurally related but mechanistically divergent azadienes: 6-Phenyl-1,2,4-triazine-5-carbonitrile and 3-phenyl-1,2,4-triazine . The addition of a strongly electron-withdrawing carbonitrile (-CN) group at the C5 position fundamentally rewrites the molecule's reactivity profile. By drastically lowering the LUMO energy, the -CN group not only hyper-accelerates IEDDA kinetics but also introduces a highly electrophilic site for nucleophilic ipso-substitution (SNAr)2[2].
Frontier Molecular Orbital (FMO) Logic
The kinetics of an IEDDA reaction are inversely proportional to the energy gap between the dienophile's HOMO and the diene's LUMO.
3-Phenyl-1,2,4-triazine: The C3-phenyl group provides mild extended conjugation but lacks the inductive pulling power required to significantly depress the LUMO. Consequently, this scaffold exhibits sluggish cycloaddition rates and typically requires highly strained dienophiles or forcing thermal conditions to achieve conversion3[3].
6-Phenyl-1,2,4-triazine-5-carbonitrile: The C5-carbonitrile group acts as a powerful electron-withdrawing group (EWG). This drops the LUMO energy dramatically, minimizing the activation energy required for the [4+2] cycloaddition4[4]. Furthermore, the -CN group acts as an excellent leaving group, enabling orthogonal functionalization prior to the IEDDA step5[5].
Fig 1: FMO energy gap logic showing the LUMO-lowering effect of the C5-carbonitrile group.
Quantitative Reactivity Comparison
The divergent electronic profiles of these two scaffolds dictate their synthetic utility. The table below summarizes their comparative performance metrics.
Property / Feature
6-Phenyl-1,2,4-triazine-5-carbonitrile
3-Phenyl-1,2,4-triazine
Electronic Profile
Highly electron-deficient (Strong EWG at C5)
Moderately electron-deficient
LUMO Energy
Significantly Lowered
Baseline / Higher
IEDDA Kinetics
Extremely Fast (narrow HOMO-LUMO gap)
Slow to Moderate
Primary Reactivity
IEDDA & Nucleophilic ipso-substitution
IEDDA (requires harsh conditions/strain)
Orthogonal Handles
-CN acts as a leaving group for amines/nucleophiles
None
Typical Dienophiles
Enamines, unactivated alkynes, norbornenes
Highly strained alkynes (e.g., BCN), enamines
Divergent Synthetic Workflows & Dual Reactivity
Unlike the mono-reactive 3-phenyl-1,2,4-triazine, the 5-carbonitrile derivative is a dual-threat electrophile. It can undergo direct IEDDA cycloaddition, or it can be first functionalized via SNAr to tune its photophysical or steric properties before triggering the IEDDA reaction6[6].
Fig 2: Divergent synthetic pathways of 6-Phenyl-1,2,4-triazine-5-carbonitrile.
Self-Validating Experimental Protocols
To leverage the advanced reactivity of 6-phenyl-1,2,4-triazine-5-carbonitrile, researchers must employ protocols that validate intermediate formation. The following step-by-step methodologies demonstrate the sequential SNAr and IEDDA workflow5[5].
Protocol A: Solvent-Free Nucleophilic ipso-Substitution (SNAr)
Causality: The C5 position is hyper-electrophilic due to the combined inductive pull of the triazine nitrogens and the -CN group, making it highly susceptible to attack by amines.
Preparation: Charge a dry reaction vessel with 6-Phenyl-1,2,4-triazine-5-carbonitrile (1.0 equiv) and the desired aliphatic/aromatic amine (1.05 equiv).
Reaction: Heat the neat mixture to 150 °C for 8–10 hours under an argon atmosphere. (If reagents are solid, 1 mL of anhydrous toluene can be added as a flux at 100 °C).
Self-Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the sharp -CN stretching frequency at ~2230 cm⁻¹ confirms quantitative displacement of the cyano group.
Isolation: Cool to room temperature and purify via flash chromatography (chloroform eluent) to yield the 5-amino-6-phenyl-1,2,4-triazine intermediate.
Protocol B: IEDDA Cycloaddition with Enamines
Causality: The functionalized triazine retains enough electron deficiency to undergo IEDDA. Reaction with an electron-rich enamine (e.g., 1-morpholinocyclopentene) initiates the [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder extrusion of nitrogen gas to drive the reaction forward.
Preparation: Combine the 5-amino-1,2,4-triazine intermediate (1.0 equiv) with 1-morpholinocyclopentene (1.2–1.5 equiv).
Reaction: Stir under solvent-free conditions at 150 °C for 10 hours.
Self-Validation Checkpoint: The reaction is accompanied by the visible evolution of N₂ gas (bubbling). Additionally, UV-Vis spectroscopy will show the disappearance of the characteristic azadiene absorption band (typically around 350-400 nm), confirming the destruction of the triazine ring.
Isolation: Purify the resulting highly substituted 2,2'-bipyridine or pyridine architecture via standard chromatographic techniques.
References
Source: rsc.
Source: acs.
Solvent-free synthesis of 5-(aryl/alkyl)
An Efficient Cyanide-Free Approach towards 1-(2-Pyridyl)
Synthesis and Photophysical Properties of α-(N-Biphenyl)
High-Resolution Purity Analysis of 6-Phenyl-1,2,4-triazine-5-carbonitrile: A Comparative Guide to HPLC, GC-MS, and NMR
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when determining the purity of nitrogen-rich heterocyclic building blocks.1 is a highly conjugated synthetic intermediate critical to the d...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when determining the purity of nitrogen-rich heterocyclic building blocks.1 is a highly conjugated synthetic intermediate critical to the development of bioactive reagents and materials science applications[1]. However, the presence of the electron-withdrawing carbonitrile group makes this compound susceptible to specific degradation pathways (such as nitrile hydrolysis) and process-related impurities arising from 2[2].
This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of this compound. Furthermore, it details a self-validating, step-by-step RP-HPLC protocol strictly grounded in the latest 3[3].
Comparative Analysis of Analytical Modalities
Selecting the correct analytical modality requires an understanding of the analyte's physicochemical properties. While GC-MS offers exceptional theoretical plate counts, triazine derivatives with polar functional groups often exhibit thermal instability or column adsorption at the high temperatures required for volatilization. qNMR provides absolute quantification without needing identical reference standards, but it lacks the sensitivity required for trace impurity profiling.
Reversed-Phase HPLC (RP-HPLC) remains the preferred method for2[2]. By utilizing core-enhanced technology columns, we can achieve rapid, high-resolution separation of the main compound from structurally similar impurities without generating the extreme backpressures typical of sub-2 µm UHPLC systems[4].
Table 1: Comparative Performance Metrics for 6-Phenyl-1,2,4-triazine-5-carbonitrile Purity Analysis
Metric
RP-HPLC (UV/PDA)
GC-MS
qNMR
Sensitivity (LOD)
High (~0.01 - 0.05%)
Very High (~0.001%)
Low (~0.1 - 0.5%)
Thermal Stability Req.
Low (Room Temp to 40°C)
High (Requires volatilization)
Low (Room Temp)
Impurity Resolution
Excellent (Baseline separation)
Good (Risk of degradation)
Poor (Overlapping shifts)
Throughput
High (< 5 min per run)
Medium (15-30 min per run)
Medium (Relaxation delays)
Primary Use Case
Routine batch release, trace impurities
Volatile impurity ID
Primary standard certification
Causality in Experimental Design (The "Why")
To build a robust, self-validating system, every parameter must be deliberately engineered to control specific variables:
Stationary Phase Selection: A5 is selected[5]. The solid core limits axial diffusion, increasing chromatographic efficiency, while the C18 carbon loading provides high retention of the non-polar phenyl ring via hydrophobic interactions[4].
Mobile Phase Composition: A gradient of Water (A) and Acetonitrile (B) is preferred over Methanol. Acetonitrile provides lower viscosity and a lower UV cutoff. This is critical because the highly conjugated 6-Phenyl-1,2,4-triazine-5-carbonitrile absorbs strongly at lower wavelengths.
Ion Suppression: Adding 0.1% Formic Acid to the mobile phase suppresses the ionization of potential acidic impurities (such as carboxylic acid degradation products resulting from nitrile hydrolysis), ensuring sharp, symmetrical peaks and6[6].
Analytical Workflow and Validation Logic
RP-HPLC Method Development and ICH Q2(R2) Validation Workflow.
Step-by-Step Experimental Protocol
This protocol is engineered to satisfy the rigorous3[3].
Step 1: Standard and Sample Preparation
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
Stock Solution: Accurately weigh 10.0 mg of 6-Phenyl-1,2,4-triazine-5-carbonitrile reference standard and dissolve in 10 mL of diluent to achieve a concentration of 1000 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.
Working Solutions: Dilute the stock solution to generate a calibration curve (10, 25, 50, 100, and 150 µg/mL) for linearity assessment. The target test concentration for the routine purity assay is 100 µg/mL.
Step 2: Chromatographic Conditions
Column: Core-enhanced C18 (2.6 µm, 100 × 2.1 mm).
Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer kinetics).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient Program: 0–0.5 min (30% B), 0.5–3.0 min (linear gradient to 80% B), 3.0–4.0 min (hold at 80% B), 4.0–4.1 min (return to 30% B), 4.1–6.0 min (re-equilibration).
Flow Rate: 0.5 mL/min.
Injection Volume: 2 µL.
Detection: Photodiode Array (PDA) scanning from 200–400 nm, extracting chromatograms at 254 nm.
Step 3: Self-Validating System Suitability Test (SST)
Before analyzing unknown synthetic batches, inject the 100 µg/mL standard six consecutive times. The analytical run is considered valid only if the following criteria are met:
Retention time %RSD is ≤ 1.0%.
Peak area %RSD is ≤ 2.0%.
USP Tailing Factor is ≤ 1.5.
Theoretical Plates (N) > 5000.
Validation Data Summary
The following table summarizes the expected validation data based on ICH Q2(R2) parameters for 7[7].
Table 2: HPLC Method Validation Results for 6-Phenyl-1,2,4-triazine-5-carbonitrile
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at retention time
Peak purity angle < threshold
Pass
Linearity (10-150 µg/mL)
Correlation coefficient (R²) ≥ 0.999
R² = 0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 levels
99.4% - 100.8%
Pass
Method Precision
%RSD ≤ 2.0% (n=6)
%RSD = 0.85%
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N) ≥ 3
0.05 µg/mL (S/N = 4.2)
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ≥ 10
0.15 µg/mL (S/N = 12.5)
Pass
References
Purity Assessment of Synthesized Ethoxy-Triazine Compounds: A Comparative Guide to HPLC and Altern
Kinetic and Stability Profiling: 6-Phenyl-1,2,4-triazine-5-carbonitrile vs. 1,2,4,5-Tetrazines in IEDDA Click Chemistry
As bioorthogonal chemistry advances, the demand for reagents that perfectly balance rapid reaction kinetics with physiological stability has intensified. The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is curren...
Author: BenchChem Technical Support Team. Date: April 2026
As bioorthogonal chemistry advances, the demand for reagents that perfectly balance rapid reaction kinetics with physiological stability has intensified. The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is currently the premier choice for in vivo labeling and bioconjugation. While 1,2,4,5-tetrazines are the undisputed leaders in reaction speed, their inherent instability in biological media often limits their utility.
This guide provides an objective, data-driven comparison between traditional tetrazines and 6-Phenyl-1,2,4-triazine-5-carbonitrile —an engineered, electron-deficient triazine designed to bridge the gap between kinetic efficiency and long-term stability.
Mechanistic Causality: FMO Theory and Substituent Effects
The reactivity of the IEDDA cycloaddition is governed by Frontier Molecular Orbital (FMO) theory. The reaction rate is inversely proportional to the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the diene and the Highest Occupied Molecular Orbital (HOMO) of the dienophile (e.g., strained alkynes like BCN or alkenes like TCO)1[1].
1,2,4,5-Tetrazines : The presence of four nitrogen atoms intrinsically lowers the LUMO energy, resulting in exceptionally fast kinetics (up to
106M−1s−1
). However, this extreme electron deficiency makes the tetrazine core highly susceptible to nucleophilic attack (e.g., by thiols) and aqueous hydrolysis 2[2].
1,2,4-Triazines : With only three nitrogen atoms, standard triazines possess a higher LUMO and exhibit sluggish kinetics. To overcome this, 6-Phenyl-1,2,4-triazine-5-carbonitrile incorporates a strongly electron-withdrawing carbonitrile (-CN) group at the 5-position. This strategic substitution exerts a powerful inductive effect, significantly lowering the LUMO and accelerating the rate-determining cycloaddition step 3[3]. Simultaneously, the phenyl group at the 6-position provides steric shielding and extended conjugation, preserving the molecule's integrity in complex biological media.
Mechanistic pathway of the IEDDA reaction driven by FMO energy gaps.
Quantitative Performance Comparison
The table below synthesizes the kinetic and stability trade-offs between various diene classes when reacted with bicyclo[6.1.0]nonyne (BCN), a standard strained alkyne.
Diene Class
Representative Compound
Dienophile
Approx.
k2
(
M−1s−1
)
Physiological Stability
Electron-Deficient Tetrazine
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
BCN
~118.0
Low (Prone to rapid hydrolysis)
Neutral Tetrazine
3,6-Diphenyl-1,2,4,5-tetrazine
BCN
~3.6
Moderate (Hours to days)
Electron-Deficient Triazine
6-Phenyl-1,2,4-triazine-5-carbonitrile
BCN
~0.5 - 5.0*
High (Stable for weeks)
Standard Triazine
3-Alkyl-1,2,4-triazine
BCN
< 0.05
Very High
*Note: Triazine kinetics are highly tunable. The -CN group elevates the reactivity of the triazine core into the operational range of neutral tetrazines while maintaining superior shelf-life and in vivo stability4[4].
Experimental Methodology: Kinetic Profiling
To objectively compare the performance of these reagents, researchers must employ rigorous physical chemistry techniques. Because IEDDA reactions can proceed too rapidly for standard benchtop UV-Vis spectroscopy, Stopped-Flow Spectrophotometry is the gold standard5[5].
Causality Check: To accurately measure the second-order rate constant (
k2
), the reaction must be isolated from concentration-dependent fluctuations. By utilizing pseudo-first-order conditions (where the dienophile is in vast excess, >10 equivalents), the concentration of the dienophile remains effectively constant. This simplifies the complex bimolecular rate equation into a self-validating exponential decay curve, eliminating second-order fitting artifacts.
Step 1: Reagent Preparation
Prepare a
0.1 mM
stock solution of the diene (e.g., 6-Phenyl-1,2,4-triazine-5-carbonitrile) in a physiological buffer/co-solvent mixture (e.g., 1:1 PBS/MeOH) to ensure complete solubility.
Prepare a series of dienophile (e.g., BCN) solutions at varying concentrations ranging from
1.0 mM
to
5.0 mM
(representing a 10x to 50x molar excess).
Step 2: Stopped-Flow Execution
Load the diene and dienophile solutions into the separate drive syringes of a stopped-flow spectrophotometer.
Rapidly inject and mix equal volumes of the solutions in the observation cell at a strictly controlled temperature (e.g.,
25∘C
).
Monitor the decay of the diene's characteristic UV-Vis absorbance band over time (typically
∼350−400 nm
for triazines and
∼520 nm
for tetrazines).
Step 3: Data Analysis and
k2
Derivation
Fit the raw absorbance decay data to a single exponential equation:
At=A0e−kobst+C
to extract the pseudo-first-order rate constant (
kobs
).
Plot the calculated
kobs
values against the respective concentrations of the dienophile.
Perform a linear regression on the plot. The slope of this line directly yields the second-order rate constant (
k2
in
M−1s−1
).
Step-by-step workflow for determining IEDDA second-order rate constants.
Conclusion
For drug development professionals and chemical biologists, selecting the right click chemistry reagent is an exercise in balancing extremes. While 1,2,4,5-tetrazines offer unmatched speed, their vulnerability to degradation can compromise long-term experiments or in vivo imaging protocols. 6-Phenyl-1,2,4-triazine-5-carbonitrile represents an optimized alternative. By leveraging the electron-withdrawing power of the carbonitrile group, it achieves a highly practical reaction rate while preserving the robust, field-proven stability of the 1,2,4-triazine scaffold.
References
Inverse electron demand Diels–Alder reactions in chemical biology
SciSpace
URL
Catching up with tetrazines: coordination of Re(I)
ACS Publications (Chemical Reviews)
NIH (National Library of Medicine)
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications
ACS Publications
URL
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 6-Phenyl-1,2,4-triazine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is a critical step. Among th...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, 6-Phenyl-1,2,4-triazine-5-carbonitrile stands out as a scaffold of significant interest due to the diverse biological activities associated with the 1,2,4-triazine core.[1][2][3] Mass spectrometry is an indispensable tool for the characterization of such molecules, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in unequivocal identification.
This guide offers an in-depth comparison of the fragmentation analysis of 6-Phenyl-1,2,4-triazine-5-carbonitrile under different mass spectrometric conditions. We will explore the causal factors behind the choice of ionization techniques and detail the expected fragmentation pathways, supported by established principles of mass spectrometry for nitrogen-containing heterocyclic compounds.[4][5]
Ionization Techniques: A Comparative Overview
The choice of ionization method is paramount as it dictates the extent of fragmentation and the type of structural information that can be gleaned. For 6-Phenyl-1,2,4-triazine-5-carbonitrile, the two most relevant techniques are Electron Impact (EI) and Electrospray Ionization (ESI).
Electron Impact (EI) Ionization: As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), leading to extensive and reproducible fragmentation.[6] This provides a detailed structural fingerprint, though the molecular ion peak may be weak or absent.[6]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[6] This is particularly useful for confirming the molecular weight of thermally labile or polar compounds. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced.
Predicted Fragmentation Pathways of 6-Phenyl-1,2,4-triazine-5-carbonitrile
The fragmentation of 6-Phenyl-1,2,4-triazine-5-carbonitrile is expected to be influenced by the stability of the aromatic phenyl and triazine rings, as well as the presence of the nitrile group.
Electron Impact (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙) will undergo a series of characteristic fragmentations. The primary fragmentation events are likely to involve the loss of small, stable neutral molecules from the triazine ring.
A key fragmentation pathway for nitrogen-containing heterocycles is the elimination of a molecule of nitrogen (N₂).[7] Another common loss from aromatic nitrogen heterocycles is hydrogen cyanide (HCN).[5] For 6-Phenyl-1,2,4-triazine-5-carbonitrile, the loss of HCN could originate from the triazine ring or involve the nitrile substituent.
The phenyl group can also be a site of fragmentation, with the loss of a hydrogen atom to form a stable ion, or cleavage of the bond connecting it to the triazine ring, resulting in a phenyl cation (m/z 77). The phenyl cation itself can undergo further fragmentation, including the loss of acetylene (C₂H₂).[8][9]
Table 1: Predicted Key Fragments for 6-Phenyl-1,2,4-triazine-5-carbonitrile under EI-MS
m/z (Predicted)
Proposed Fragment Ion
Neutral Loss
182
[M]⁺˙ (Molecular Ion)
-
155
[M - HCN]⁺˙
HCN
154
[M - N₂]⁺˙
N₂
128
[M - 2HCN]⁺˙
2HCN
103
[C₆H₅CN]⁺˙
C₃H₂N₃
77
[C₆H₅]⁺
C₄H₂N₄
Experimental Protocol: A Step-by-Step Guide for LC-MS Analysis
For routine analysis and confirmation of identity, a liquid chromatography-mass spectrometry (LC-MS) method employing ESI is often preferred due to its sensitivity and applicability to a wide range of compounds.
Objective: To confirm the molecular weight of 6-Phenyl-1,2,4-triazine-5-carbonitrile and to induce fragmentation for structural confirmation using tandem MS.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
Mass spectrometer equipped with an Electrospray Ionization (ESI) source and tandem MS capabilities (e.g., a triple quadrupole or ion trap)
Materials:
6-Phenyl-1,2,4-triazine-5-carbonitrile standard
HPLC-grade acetonitrile
HPLC-grade water
Formic acid (for mobile phase modification)
Procedure:
Sample Preparation: Prepare a 1 mg/mL stock solution of 6-Phenyl-1,2,4-triazine-5-carbonitrile in acetonitrile. Dilute this stock solution with the initial mobile phase to a final concentration of 10 µg/mL.
LC Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 0.3 mL/min
Injection Volume: 5 µL
MS Conditions (Positive ESI):
Ion Source: Electrospray Ionization (ESI)
Polarity: Positive
Capillary Voltage: 3.5 kV
Drying Gas Temperature: 300 °C
Drying Gas Flow: 8 L/min
Nebulizer Pressure: 35 psi
Scan Range (Full Scan): m/z 50-300
MS/MS: Select the protonated molecule [M+H]⁺ (m/z 183) as the precursor ion and apply varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
Visualizing Fragmentation Pathways and Workflows
To better understand the fragmentation processes and the experimental setup, the following diagrams are provided.
Caption: Predicted Electron Impact (EI) fragmentation of 6-Phenyl-1,2,4-triazine-5-carbonitrile.
Caption: Workflow for LC-MS/MS analysis of 6-Phenyl-1,2,4-triazine-5-carbonitrile.
Conclusion
The mass spectrometric analysis of 6-Phenyl-1,2,4-triazine-5-carbonitrile provides a wealth of structural information. While EI-MS offers a detailed fragmentation pattern useful for library matching and structural elucidation of unknowns, ESI-MS is better suited for routine confirmation of molecular weight and targeted fragmentation studies via MS/MS. The predicted fragmentation pathways, centered around the loss of stable neutral molecules from the triazine ring and cleavage of the phenyl substituent, provide a solid foundation for interpreting experimental data. By following the outlined LC-MS/MS protocol, researchers can confidently characterize this important class of heterocyclic compounds.
References
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
Nitrogen-Containing Heterocyclic Compounds | Request PDF. ResearchGate. Available at: [Link]
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate. Available at: [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]
Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. Available at: [Link]
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Electron impact mass spectra of enamine esters, ketones and nitriles. R Discovery. Available at: [Link]
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Structures and electron impact ionization mass spectra of geranyl... ResearchGate. Available at: [Link]
IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Royal Society of Chemistry. Available at: [Link]
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]
The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. PubMed. Available at: [Link]
A predicted Mass fragmentation pattern. | Download Scientific Diagram. ResearchGate. Available at: [Link]
Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link]
Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. | Request PDF. ResearchGate. Available at: [Link]
Synthesis and Characterization of Aromatic Poly(1,3,5-triazine−ether)s for Electroluminescent Devices | Macromolecules. ACS Publications. Available at: [Link]
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]
Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation. PMC. Available at: [Link]
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Available at: [Link]
Validating computational models for 6-Phenyl-1,2,4-triazine-5-carbonitrile electron affinity
An In-Depth Guide to the Validation of Computational Models for Determining the Electron Affinity of 6-Phenyl-1,2,4-triazine-5-carbonitrile Authored by a Senior Application Scientist This guide provides researchers, comp...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Validation of Computational Models for Determining the Electron Affinity of 6-Phenyl-1,2,4-triazine-5-carbonitrile
Authored by a Senior Application Scientist
This guide provides researchers, computational chemists, and drug development professionals with a comprehensive framework for selecting and validating computational models to accurately predict the electron affinity (EA) of 6-Phenyl-1,2,4-triazine-5-carbonitrile. We will delve into the theoretical underpinnings of various computational methods, present a rigorous, self-validating protocol, and discuss the interpretation of results in the context of method performance and experimental correlation.
The ability of a molecule to accept an electron, quantified by its electron affinity, is a fundamental property that governs its reactivity, redox potential, and interaction with biological systems. For a molecule like 6-Phenyl-1,2,4-triazine-5-carbonitrile, a nitrogen-rich heterocyclic compound, understanding its electron-accepting capability is critical for applications in medicinal chemistry and materials science.[1][2][3] Computational chemistry offers a powerful, cost-effective means to determine EA, but the accuracy of these predictions is highly dependent on the chosen theoretical model. This guide provides a comparative analysis of common computational approaches, enabling researchers to make informed decisions for their studies.
Theoretical Foundations: Electron Affinity and Computational Approaches
Electron Affinity (EA) is defined as the energy released when an electron is added to a neutral atom or molecule in its gaseous state to form a negative ion.
Adiabatic Electron Affinity (AEA): The energy difference between the optimized ground state of the neutral molecule and the optimized ground state of its corresponding anion. This is the primary focus of our guide.
Vertical Electron Affinity (VEA): The energy difference between the neutral molecule at its optimized geometry and the anion at the same geometry.
The accurate calculation of EA is a known challenge for computational methods. The added electron in the anion is often loosely bound, occupying a diffuse orbital that requires specific theoretical considerations to be described correctly.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[4] However, the performance of DFT is critically dependent on the choice of the exchange-correlation (XC) functional.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been widely used for a broad range of applications. While often a good starting point, B3LYP can struggle with systems where dispersion forces are significant and has known deficiencies.[5][6] For electron affinities, its performance can be system-dependent.[7][8]
M06-2X (Minnesota 06, 2X): A high-nonlocality hybrid meta-GGA functional with a larger percentage (54%) of Hartree-Fock exchange.[9] This higher HF exchange component often improves the description of anions and is recommended for main-group thermochemistry and kinetics.[10] Studies have shown M06-2X can perform very well for complexes involving both electrostatic and dispersion interactions.[11]
Coupled Cluster (CC) Theory
Coupled Cluster methods are high-level, ab-initio wave-function-based methods that provide a more rigorous treatment of electron correlation. The "gold standard" is often considered to be CCSD(T) - Coupled Cluster with Singles, Doubles, and perturbative Triples.[12][13] While computationally expensive, CCSD(T) calculations serve as an invaluable benchmark for validating the accuracy of more economical DFT methods. The Equation of Motion (EOM-CC) approach is also a highly accurate and systematically improvable method for electron attachment problems.[14]
The Critical Role of the Basis Set
A basis set is the set of mathematical functions used to build molecular orbitals. For anion calculations, the choice of basis set is as crucial as the choice of the computational method.
Pople Style (e.g., 6-31+G(d)): These are widely used split-valence basis sets. The + symbol is non-negotiable for EA calculations; it indicates the addition of diffuse functions to heavy atoms.[15] These functions are essential for accurately describing the spatially extended, loosely bound electron of the anion.
Dunning Style (e.g., aug-cc-pVTZ): These correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit. The aug- prefix signifies the augmentation with diffuse functions and is critical for anion calculations.[15] Using augmented basis sets on all atoms is the safest and most reliable choice for describing systems with negative charges.[16]
A Self-Validating Computational Protocol for Adiabatic Electron Affinity
The following protocol is designed to be robust and self-validating, ensuring that the calculated energies correspond to true energy minima on the potential energy surface.
Step-by-Step Computational Workflow
Geometry Optimization of the Neutral Species:
Action: Perform a full geometry optimization of the 6-Phenyl-1,2,4-triazine-5-carbonitrile molecule.
Causality: This step finds the lowest energy structure (the most stable conformation) of the neutral molecule. An accurate starting geometry is fundamental for all subsequent calculations.
Vibrational Frequency Analysis of the Neutral Species:
Action: Calculate the vibrational frequencies at the optimized geometry.
Causality: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. This analysis also provides the Zero-Point Vibrational Energy (ZPVE).
Geometry Optimization of the Anion Species:
Action: Add one electron to the system (charge = -1, multiplicity = 2 for a closed-shell neutral) and perform a full geometry optimization of the resulting anion.
Causality: The addition of an electron will alter the charge distribution and, consequently, the equilibrium bond lengths and angles. Optimizing the anion's geometry is essential for calculating the adiabatic electron affinity.
Vibrational Frequency Analysis of the Anion Species:
Action: Calculate the vibrational frequencies at the optimized anion geometry.
Causality: Similar to the neutral species, this step validates that the anion structure is a true energy minimum and provides its ZPVE.
Calculation of the Adiabatic Electron Affinity:
Action: Compute the AEA using the following equation:
AEA = E_neutral - E_anion
Where E_neutral and E_anion are the total electronic energies (including ZPVE correction) of the optimized neutral and anion species, respectively.[17]
Causality: A positive AEA indicates that the anion is stable relative to the neutral molecule and that energy is released upon electron attachment.
Workflow Visualization
Caption: A flowchart illustrating the self-validating computational protocol for determining adiabatic electron affinity.
Comparative Analysis and Expected Performance
The table below summarizes the expected outcomes for the electron affinity of 6-Phenyl-1,2,4-triazine-5-carbonitrile using different combinations of functionals and basis sets. The values presented are illustrative, based on the known performance of these methods for similar organic molecules.
Computational Model
Basis Set
Expected Adiabatic EA (eV)
Relative Cost
Key Considerations
B3LYP
6-31+G(d)
Moderate
Low
A common starting point. May underestimate the EA. The + diffuse function is the minimum requirement for a qualitatively correct result.[7]
B3LYP
aug-cc-pVDZ
Moderate-High
Medium
Improves upon the Pople basis set by providing a more systematic description of electron correlation. The aug- prefix is crucial.
M06-2X
6-31+G(d)
High
Medium
The higher percentage of HF exchange often leads to a better description of the anion state and more accurate EA values compared to B3LYP.[10]
M06-2X
aug-cc-pVTZ
Highest Accuracy (DFT)
High
Recommended DFT Model. This combination offers a robust functional with a triple-zeta quality basis set, providing a reliable estimate of the EA. It represents a strong balance between accuracy and computational feasibility for molecules of this size.
CCSD(T)
aug-cc-pVTZ
Benchmark
Very High
The "gold standard" for accuracy.[12][13] Used primarily to benchmark and validate the results from more cost-effective DFT methods. Not practical for routine calculations on molecules of this size.
Experimental Validation: A Protocol for Electron Spectroscopy
While computational models provide powerful predictions, validation against experimental data is the ultimate arbiter of accuracy. Anion Photoelectron Spectroscopy is a powerful technique for directly measuring electron affinities.
Generalized Protocol for Anion Photoelectron Spectroscopy
Anion Generation: The target molecule, 6-Phenyl-1,2,4-triazine-5-carbonitrile, is introduced into the gas phase. Anions are generated, often through electron impact or electrospray ionization.
Mass Selection: The generated ions are guided into a mass spectrometer (e.g., a time-of-flight analyzer), which isolates the parent anion of interest based on its mass-to-charge ratio.
Photodetachment: The mass-selected anions are irradiated with a fixed-frequency laser beam. If the photon energy is greater than the electron binding energy, an electron is detached.
Electron Energy Analysis: The kinetic energy of the photodetached electrons is measured.
Determining EA: The electron affinity is calculated using the relationship:
Electron Kinetic Energy = Photon Energy - Electron Affinity
Experimental Workflow Visualization
Caption: A simplified schematic of an experimental setup for determining electron affinity via anion photoelectron spectroscopy.
Conclusion and Recommendations
The accurate determination of the electron affinity for molecules like 6-Phenyl-1,2,4-triazine-5-carbonitrile is a challenging yet achievable computational task. The validity of the results hinges on a methodologically sound approach and an informed choice of the theoretical model.
For High-Fidelity Predictions: The M06-2X/aug-cc-pVTZ level of theory is strongly recommended. It provides a robust and reliable method that balances high accuracy with manageable computational expense for molecules in this size range.
For Preliminary Screening: The B3LYP/6-31+G(d) model can serve as a cost-effective method for initial explorations or for comparing trends across a series of related molecules, but the results should be interpreted with caution.
Essential Practice: The use of basis sets augmented with diffuse functions (e.g., aug- or + notations) is not optional; it is a mandatory requirement for obtaining physically meaningful results in electron affinity calculations.
Validation is Key: Whenever possible, computational results should be benchmarked against experimental data. In the absence of direct experimental values for the target molecule, comparison with high-level ab-initio methods like CCSD(T) or established experimental values for structurally similar compounds is a crucial validation step.
By adhering to the rigorous protocols and informed model selection outlined in this guide, researchers can confidently generate reliable and accurate predictions for the electron affinity of 6-Phenyl-1,2,4-triazine-5-carbonitrile and related compounds, accelerating discovery in drug development and materials science.
References
Ayyash, A. N., Kafi, D. K., & Ayyash, A. N. (2022). A review of computational methods for electron affinity in determined molecules. Journal of University of Anbar for Pure Science, 16(2), 63-68. [Link]
A review of computational methods for electron affinity in determined molecules. (2023). JUAPS. [Link]
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]
Lee, D., & Burke, K. (2010). Finding electron affinities with approximate density functionals. AIP Conference Proceedings, 1290(1), 48-52. [Link]
El-Nahas, A. M., & El-Dessouky, M. M. (2004). Density-functional calculations of molecular electron affinities. Journal of the Brazilian Chemical Society, 15, 235-241. [Link]
Tschumper, G. S., & Schaefer, H. F. (1997). Predicting Electron Affinities with Density Functional Theory: Some Positive Results for Negative Ions. The Journal of Chemical Physics, 107(7), 2529-2541. [Link]
Krishnakumar, E., & Prabhudesai, V. S. (2008). Functional group dependent dissociative electron attachment to simple organic molecules. The Journal of Chemical Physics, 128(15), 154310. [Link]
Mei, Y., & Truhlar, D. G. (2018). Revised M06 density functional for main-group and transition-metal chemistry. Proceedings of the National Academy of Sciences, 115(38), E8833-E8842. [Link]
ORCA Input Library - Basis sets. (n.d.). Google Sites.
Krishnakumar, E. (2008). Functional group dependent dissociative electron attachment to simple organic molecules. ResearchGate. [Link]
Zope, R. R., & Dunlap, B. I. (2012). Accurate Electron Affinities and Orbital Energies of Anions from a Non-Empirically Tuned Range-Separated Density Functional. The Journal of Physical Chemistry A, 116(46), 11539-11545. [Link]
Granovsky, A. A. (2020). Computation of Molecular Electron Affinities Using an Ensemble Density Functional Theory Method. The Journal of Physical Chemistry A, 124(38), 7745-7754. [Link]
PBE, M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. (2008). The Journal of Physical Chemistry A. [Link]
Richardson, N. A., & Wesolowski, S. S. (2002). DFT Calculations of the Electron Affinities of Nucleic Acid Bases: Dealing with Negative Electron Affinities. The Journal of Physical Chemistry A, 106(8), 1578-1585. [Link]
Peterson, K. A., & Gibson, J. K. (2020). Electron affinities of the actinide atoms from relativistic coupled cluster calculations. The Journal of Chemical Physics, 153(13), 134303. [Link]
Tajti, A., & Szalay, P. G. (2020). Accurate Prediction of Vertical Ionization Potentials and Electron Affinities from Spin-Component Scaled CC2 and ADC(2) Models. Journal of Chemical Theory and Computation, 16(5), 3144-3158. [Link]
Basis Sets Used in Molecular Orbital Calculations. (n.d.). University of Regensburg. Retrieved from [Link]
Basis set (chemistry). (2023). In Wikipedia. [Link]
Evaluation of the Performance of the B3LYP, PBE0, and M06 DFT Functionals, and DBLOC-Corrected Versions, in the Calculation of Redox Potentials and Spin Splittings for Transition Metal Containing Systems. (2016). Journal of Chemical Theory and Computation. [Link]
The Basis Set Libraries. (n.d.). MOLCAS. Retrieved from [Link]
State-Of-The-Art Computations of Vertical Electron Affinities with the Extended Koopmans' Theorem Integrated with the CCSD(T) Method. (2021). Journal of Chemical Theory and Computation. [Link]
A Multi-Layer Approach to the Equation of Motion Coupled-Cluster Method for the Electron Affinity. (2020). ChemRxiv. [Link]
Jursic, B. S. (1996). Computation of Electron Affinities of O and F Atoms, and Energy Profile of F-H2 Reaction by Density Functional Theory. The Journal of Chemical Physics, 104(11), 4153-4158. [Link]
Which basis set should be used for a system that contains both anions and cations? (2020). Chemistry Stack Exchange. [Link]
A Multilayer Approach to the Equation of Motion Coupled-Cluster Method for the Electron Affinity. (2020). The Journal of Physical Chemistry A. [Link]
Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. (2013). The Journal of Physical Chemistry A. [Link]
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]
Paier, J., et al. (2007). Why does the B3LYP hybrid functional fail for metals?. The Journal of Chemical Physics, 127(2), 024103. [Link]
Guo, Y., et al. (2024). Relativistic coupled cluster calculations of the electron affinities and ionization potentials of lawrencium. arXiv preprint arXiv:2405.20161. [Link]
Why does the M06-2X functional, despite not being range-separated/long-range-corrected, perform relatively well for charge-transfer in excited states? (2022). Chemistry Stack Exchange. [Link]
Experimental Determination of Electron Affinities of Organic Molecules. (2017). ResearchGate. [Link]
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The Relationship between the Electron Affinities and Half-Wave Reduction Potentials of Fullerenes, Aromatic Hydrocarbons, and Metal Complexes. (n.d.). TMI Characterization Laboratory. Retrieved from [Link]
Synthesis, structure and properties of 2,4,6-triazidopyrimidine-5-carbonitrile. (2018). Arkivoc. [Link]
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Novel one pot synthesis of substituted 1,2,4-triazines. (n.d.). Arkivoc. [Link]
Advanced Comparative Guide: Optimizing 1,2,4-Triazine Scaffolds via Electron-Withdrawing Groups for IEDDA Bioconjugation
As the demand for robust bioorthogonal chemistry expands, the inverse electron-demand Diels-Alder (IEDDA) reaction has become a cornerstone of bioconjugation, radiolabeling, and materials science. While 1,2,4,5-tetrazine...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for robust bioorthogonal chemistry expands, the inverse electron-demand Diels-Alder (IEDDA) reaction has become a cornerstone of bioconjugation, radiolabeling, and materials science. While 1,2,4,5-tetrazines are the traditional "gold standard" for IEDDA due to their blistering reaction kinetics, they suffer from a fatal flaw in complex biological milieu: susceptibility to nucleophilic attack by thiols and amines, leading to premature degradation.
1,2,4-Triazines present a highly stable alternative. However, this stability comes at the cost of sluggish reaction kinetics. To bridge this gap, synthetic chemists employ Electron-Withdrawing Groups (EWGs) to tune the electronic properties of the triazine ring. This guide provides an in-depth comparative analysis of how different EWGs influence the reactivity, stability, and synthetic utility of 1,2,4-triazine scaffolds.
The Mechanistic Causality: FMO Theory & The Triazine Dilemma
The IEDDA reaction is governed by Frontier Molecular Orbital (FMO) theory. In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. The IEDDA reaction reverses this paradigm: an electron-deficient diene (the 1,2,4-triazine) reacts with an electron-rich or highly strained dienophile (like trans-cyclooctene[TCO] or bicyclo[6.1.0]nonyne [BCN]).
The reaction rate is inversely proportional to the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the diene and the Highest Occupied Molecular Orbital (HOMO) of the dienophile. Because 1,2,4-triazines are inherently less electron-deficient than tetrazines, their LUMO energy is higher, resulting in a larger energy gap and slower kinetics .
Appending EWGs to the 1,2,4-triazine core pulls electron density away from the aromatic ring, significantly lowering the LUMO energy. This accelerates the initial [4+2] cycloaddition, which is followed by an irreversible retro-Diels-Alder extrusion of nitrogen gas to yield a stable pyridine conjugate.
Fig 1. Mechanistic pathway of the 1,2,4-triazine IEDDA bioconjugation reaction.
Comparative Analysis of Electron-Withdrawing Scaffolds
The selection of an EWG dictates the delicate balance between kinetic acceleration and physiological stability. Below is a comparative breakdown of the primary substituent classes used to functionalize 1,2,4-triazines.
Unsubstituted & Alkyl/Aryl Groups (The Baseline)
Unsubstituted 1,2,4-triazines or those bearing electron-donating groups (e.g., methyl, methoxy) possess high aromatic stability. They are virtually impervious to biological nucleophiles. However, their IEDDA kinetics with strained alkynes like BCN are impractically slow for in vivo bioconjugation (
k2<10−3
M
−1
s
−1
), often requiring elevated temperatures or highly forcing conditions.
Carboxylates & Esters (The Classic EWGs)
The introduction of ester or carboxylate groups (e.g., triethyl 1,2,4-triazine-3,5,6-tricarboxylate) provides a classical inductive and resonance-based withdrawal of electron density .
Performance: These groups lower the LUMO sufficiently to enable room-temperature reactions with enamines and strained alkenes.
Trade-offs: While reactivity improves by 1–2 orders of magnitude, highly substituted ester-triazines can suffer from diminished regioselectivity during the cycloaddition phase and are susceptible to esterase cleavage in vivo.
Pyridinium Salts (The Cationic Breakthrough)
A major leap in triazine design was the development of N1-alkyl-1,2,4-triazinium salts (pyridinium 1,2,4-triazines). By placing a permanent positive charge adjacent to the triazine core, the electron-withdrawing effect is maximized without relying on hydrolytically unstable esters .
Performance: These cationic dienes exhibit exceptional reaction rates with TCO (
k2
up to 1.5 M
−1
s
−1
), rivaling some lower-end tetrazines.
Trade-offs: The cationic nature can alter the biodistribution of the bioconjugate, potentially increasing non-specific binding to negatively charged cell membranes.
Transition Metal Coordination (The Lewis Acidic Overdrive)
Recent advancements have demonstrated that coordinating transition metals (such as Ir(III), Ru(II), or Re(I)) directly to the 1,2,4-triazine ring acts as a massive, tunable EWG. The metal center acts as a potent Lewis acid, drawing electron density away from the diene system while simultaneously lowering the distortion energy required to reach the transition state .
Performance: Re(I) and Ir(III) coordination can accelerate the IEDDA reaction with BCN by 55-fold to 200-fold compared to the uncoordinated ligand.
Trade-offs: Synthesis of organometallic complexes is complex, and heavy metals may introduce toxicity concerns for certain in vivo applications.
Quantitative Performance Matrix
To objectively compare these scaffolds, we evaluate their second-order rate constants (
k2
) and their stability (half-life in aqueous/serum conditions). Note: Values are representative benchmarks derived from the cited literature.
To ensure trustworthiness and reproducibility when evaluating novel EWG-modified 1,2,4-triazines, kinetics must be measured under pseudo-first-order conditions . By maintaining the dienophile in vast excess (≥10 equivalents), the concentration of the dienophile remains effectively constant. This simplifies the bimolecular rate equation into a single exponential decay, minimizing fitting errors and validating the self-consistency of the system.
Step-by-Step Methodology
Reagent Preparation:
Prepare a 0.1 mM stock solution of the EWG-1,2,4-triazine in DMSO or PBS (depending on solubility).
Prepare a series of dienophile (e.g., TCO) stock solutions ranging from 1.0 mM to 10.0 mM (10x to 100x excess).
Instrument Calibration:
Equilibrate a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20) at exactly 25.0 °C using a Peltier temperature controller.
Identify the
λmax
of the triazine (typically between 260 nm and 320 nm, shifting based on the EWG).
Rapid Mixing & Data Acquisition:
Inject equal volumes of the triazine and dienophile solutions into the mixing chamber.
Monitor the decay of absorbance at
λmax
over time.
Self-Validation Check: Monitor an isosbestic point (if known) to ensure no baseline drift or precipitation is occurring during the reaction.
Data Processing (Pseudo-First-Order Fitting):
Fit the absorbance decay curve to the single exponential equation:
At=A0e−kobst+C
to extract the observed rate constant (
kobs
).
Second-Order Rate Constant (
k2
) Determination:
Plot
kobs
against the dienophile concentration.
Perform a linear regression. The slope of this line represents the second-order rate constant
k2
(M
−1
s
−1
).
Fig 2. Stopped-flow spectrophotometry workflow for determining IEDDA kinetics.
Conclusion
The functionalization of 1,2,4-triazines with electron-withdrawing groups represents a highly rational approach to solving the stability-reactivity paradox in bioorthogonal chemistry. While classic esters provide a moderate kinetic boost, the advent of pyridinium salts and transition-metal coordination has pushed triazine reactivity into a regime previously dominated exclusively by tetrazines. For drug development professionals, selecting the appropriate EWG requires mapping the specific kinetic requirements of the assay against the physiological half-life demanded by the biological target.
References
Title: Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Title: Preparation and Inverse-Electron-Demand Diels–Alder Reaction of an Electron-Deficient Heterocyclic Azadiene: Triethyl 1,2,4-Triazine-3,5,6-Tricarboxylate
Source: Organic Syntheses
URL: [Link]
Title: The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions
Source: PubMed Central (NIH)
URL: [Link]
Title: Catching up with tetrazines: coordination of Re(I) to 1,2,4-triazine facilitates an inverse electron demand Diels–Alder reaction with strained alkynes
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Validation
Benchmarking 6-Phenyl-1,2,4-triazine-5-carbonitrile against standard fluorophore precursors
Benchmarking 6-Phenyl-1,2,4-triazine-5-carbonitrile: A Next-Generation Fluorogenic Precursor for Bioorthogonal Labeling As bioorthogonal chemistry transitions from in vitro bioconjugation to complex in vivo imaging, the...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 6-Phenyl-1,2,4-triazine-5-carbonitrile: A Next-Generation Fluorogenic Precursor for Bioorthogonal Labeling
As bioorthogonal chemistry transitions from in vitro bioconjugation to complex in vivo imaging, the limitations of first-generation reagents have become starkly apparent. While 1,2,4,5-tetrazines offer exceptional kinetics in Inverse Electron-Demand Diels-Alder (IEDDA) reactions, their susceptibility to nucleophilic attack by intracellular thiols (e.g., glutathione) often leads to premature degradation and high background noise. Conversely, traditional azide-alkyne systems provide excellent stability but suffer from sluggish kinetics or require cytotoxic copper catalysts.
To bridge this gap, highly tuned 1,2,4-triazines have emerged as a superior class of bioorthogonal reagents[1]. Among these, 6-Phenyl-1,2,4-triazine-5-carbonitrile (CAS 190711-23-0)[2] represents a structural sweet spot. As an Application Scientist, I have systematically benchmarked this compound against standard fluorophore precursors. The causality behind its performance lies in its molecular architecture: the strongly electron-withdrawing 5-carbonitrile group lowers the diene’s Lowest Unoccupied Molecular Orbital (LUMO), accelerating the IEDDA reaction with strained dienophiles like trans-cyclooctene (TCO). Simultaneously, the 6-phenyl substituent provides critical steric shielding, rendering the core highly inert to biological nucleophiles[1]. Furthermore, these triazines exhibit profound fluorogenic "turn-on" properties upon cycloaddition, eliminating the need for stringent wash steps[3][4].
Quantitative Benchmarking: Triazine vs. Standard Precursors
To objectively evaluate 6-Phenyl-1,2,4-triazine-5-carbonitrile, we must benchmark it against the industry standards: s-Tetrazines (fast but unstable) and Azides (stable but slow/non-fluorogenic).
Reagent Class
Representative Precursor
IEDDA Rate Constant (
k2
) with TCO
Intracellular Stability (Half-life in 5 mM GSH)
Fluorogenic Turn-On Ratio
Catalyst Required
Electron-Deficient 1,2,4-Triazine
6-Phenyl-1,2,4-triazine-5-carbonitrile
10 – 250 M⁻¹s⁻¹
> 7 days
High (Up to 130x)
None
s-Tetrazine
Diphenyl-s-tetrazine
100 – 10,000 M⁻¹s⁻¹
< 10 hours
Moderate to High
None
Azide (SPAAC)
Standard Azide-Fluorophore
0.1 – 1 M⁻¹s⁻¹
> 14 days
None (Always ON)
None
Azide (CuAAC)
Standard Azide-Fluorophore
10 – 100 M⁻¹s⁻¹
> 14 days
Low to Moderate
Yes (Cu I)
Data synthesis reflects the optimal balance of kinetics and stability achieved by functionalized 1,2,4-triazines[1][3].
Bioorthogonal Workflow Visualization
The following diagram maps the logical progression of the IEDDA reaction, illustrating how the electronic properties of the triazine precursor dictate the fluorogenic outcome.
IEDDA bioorthogonal labeling workflow using 6-Phenyl-1,2,4-triazine-5-carbonitrile.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal mechanistic controls that prove the assay's validity independent of the final readout.
Protocol 1: Kinetic Benchmarking and Thiol-Stability Assay
Objective: To quantify the
k2
rate constant and validate the steric protection afforded by the 6-phenyl group against intracellular thiols.
Causality Rationale: We utilize pseudo-first-order conditions (excess TCO) to isolate the concentration dependence of the triazine. 5 mM Glutathione (GSH) is chosen to precisely mimic the reducing environment of the mammalian cytosol.
Preparation of Pseudo-First-Order Conditions: Prepare a 10 µM solution of 6-Phenyl-1,2,4-triazine-5-carbonitrile in PBS (pH 7.4, 5% DMSO). Prepare a 100 µM solution of TCO-PEG4-Fluorophore.
Kinetic Monitoring: Mix the solutions in a quartz cuvette at 37°C. Monitor the exponential decay of the triazine absorbance signature (typically ~300-330 nm) via UV-Vis spectroscopy over 10 minutes.
Thiol Stability Incubation: In a separate vial, incubate 10 µM of the triazine precursor with 5 mM GSH at 37°C. Sample aliquots at 1h, 12h, 24h, and 7 days, analyzing via LC-MS to quantify the remaining intact precursor.
Self-Validation Check (Internal Control): Run a parallel GSH stability assay using diphenyl-s-tetrazine.
Validation Logic: If the tetrazine degrades within 10 hours (confirming the GSH is active and reducing) while the triazine remains >95% intact at 7 days, the superior stability of the 1,2,4-triazine core is definitively validated[1]. If the tetrazine does not degrade, the GSH stock is oxidized, and the assay must be repeated.
Objective: To image metabolically labeled cells utilizing the intrinsic fluorogenic turn-on of the triazine precursor.
Causality Rationale: Because the unreacted 6-Phenyl-1,2,4-triazine-5-carbonitrile quenches its attached fluorophore (or acts as a dark precursor), fluorescence is only emitted after the N₂ elimination step of the IEDDA reaction yields a stable pyridine derivative[4]. This causality allows us to skip wash steps, preventing the artifactual loss of weakly bound targets.
Metabolic Tagging: Culture HeLa cells to 70% confluence. Incubate with 50 µM of a TCO-functionalized unnatural amino acid (e.g., TCO*A) for 24 hours to incorporate the dienophile into newly synthesized proteins.
Probe Administration: Replace the media with imaging buffer containing 1 µM of the 6-Phenyl-1,2,4-triazine-5-carbonitrile probe.
Direct Imaging: Incubate for 30 minutes at 37°C. Transfer the plate directly to a confocal microscope without washing. Capture images using the appropriate excitation/emission channels for the resulting pyridine conjugate.
Self-Validation Check (Competitive Inhibition): In a control well, pre-incubate the TCO-tagged cells with 100 µM of a non-fluorogenic, highly reactive tetrazine for 15 minutes before adding the triazine probe.
Validation Logic: The non-fluorogenic tetrazine will rapidly consume all available TCO sites. If the subsequent addition of the triazine probe yields zero fluorescence, it proves that the signal in the test well is strictly the result of the specific IEDDA cycloaddition, ruling out non-specific membrane partitioning or auto-fluorescence[3].
References
Journal of the American Chemical Society (ACS)
Bioorthogonal Cycloadditions of C3-Trifluoromethylated 1,2,4-Triazines with trans-Cyclooctenes
ResearchGate
URL
Spectroscopic Validation of 6-Phenyl-1,2,4-triazine-5-carbonitrile Reaction Intermediates: A Comparative Guide
Executive Summary & Chemical Context In modern heterocyclic chemistry, 6-phenyl-1,2,4-triazine-5-carbonitrile serves as a highly privileged scaffold. Its electron-deficient nature makes it an exceptional candidate for ip...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
In modern heterocyclic chemistry, 6-phenyl-1,2,4-triazine-5-carbonitrile serves as a highly privileged scaffold. Its electron-deficient nature makes it an exceptional candidate for ipso-nucleophilic aromatic substitutions and inverse electron-demand Diels-Alder (iEDDA) reactions. The C5-cyano group acts as a powerful electron-withdrawing moiety that activates the ring for nucleophilic attack, subsequently serving as an excellent leaving group (via HCN elimination) to restore aromaticity.
However, a critical analytical challenge in drug development is the structural validation of the transient C5-tetrahedral intermediate (a Meisenheimer-type adduct) that forms prior to elimination. Because this intermediate is fleeting, traditional offline end-point analysis often fails to capture it, leading to a "black box" mechanistic understanding.
This guide objectively compares three advanced spectroscopic techniques—In-situ FTIR , LC-HRMS , and High-Field NMR —evaluating their performance in trapping and validating these elusive intermediates.
Mechanistic Pathway
To understand the analytical requirements, we must first map the chemical logic. When 6-phenyl-1,2,4-triazine-5-carbonitrile reacts with a nucleophile (e.g., an amine or tetrazole), the sp²-hybridized C5 carbon undergoes rehybridization to sp³ to form a transient adduct, followed by the elimination of hydrogen cyanide (HCN) to yield the 5-substituted product.
Mechanistic pathway of ipso-nucleophilic substitution of 6-phenyl-1,2,4-triazine-5-carbonitrile.
This mechanism is foundational in the1[1], where the cyano group's departure dictates the final structural conformation.
Technology Comparison: Trapping the Transient
To build a self-validating analytical system, we must employ orthogonal techniques. Here is how the leading methodologies compare:
A. In-situ FTIR (e.g., ReactIR)
The Causality: Why use in-situ FTIR? Offline IR fails because the intermediate degrades during sampling. By inserting an ATR (Attenuated Total Reflectance) probe directly into the reactor, we can continuously monitor the sharp, distinct -C≡N stretching frequency at ~2230 cm⁻¹. As the nucleophile attacks, the conjugation breaks, and the nitrile peak shifts or broadens before completely disappearing upon HCN elimination.
Best For: Real-time kinetic profiling and determining the exact half-life of the intermediate.
B. LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry)
The Causality: While FTIR shows when an intermediate forms, it cannot definitively prove what it is. LC-HRMS, utilizing soft Electrospray Ionization (ESI), provides the exact mass of the transient adduct. By cryo-quenching aliquots, we kinetically freeze the intermediate, preventing the thermodynamically driven elimination of HCN prior to ionization.
Best For: Mass-based structural confirmation of the pre-elimination adduct, as demonstrated in studies mapping the2[2].
C. High-Field NMR (1H, 13C, 15N)
The Causality: Mass spectrometry cannot easily distinguish between structural isomers. High-field NMR (≥ 500 MHz) is required to track the rehybridization of the C5 carbon. In the starting material, the sp² C5 resonates at ~140–150 ppm. In the tetrahedral intermediate, it shifts dramatically upfield to ~70–90 ppm.
Best For: Absolute stereochemical and regiochemical elucidation of isolated or stabilized intermediates, a crucial step in synthesizing complex fluorophores via3[3].
Quantitative Data Presentation
The following table summarizes the performance metrics of each technique when applied to 1,2,4-triazine-5-carbonitrile intermediates.
Analytical Technique
Primary Analyte Feature
Temporal Resolution
Structural Specificity
Relative Cost
Best Use Case
In-situ FTIR
-C≡N stretch (~2230 cm⁻¹)
< 15 seconds
Low (Functional group only)
Medium
Real-time kinetic monitoring
LC-HRMS (ESI-TOF)
Exact Mass (m/z)
Minutes (Offline)
High (Isotopic fidelity)
High
Trapping transient adducts
High-Field NMR
¹³C Shift (sp² → sp³)
Hours (Offline)
Absolute (Connectivity)
Very High
Final structural elucidation
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, these techniques must be used as a self-validating system . The disappearance of the 2230 cm⁻¹ peak in FTIR (Protocol A) must temporally correlate with the emergence of the exact mass of the adduct in LC-HRMS (Protocol B). If HRMS shows the product mass but FTIR still shows the intermediate, the intermediate is degrading during the LC-HRMS ionization process, prompting a need for softer ionization parameters.
Protocol A: Real-Time Kinetic Tracking via In-situ FTIR
Background Calibration: Insert the ATR-FTIR probe into a dry, inert reaction vessel containing the reaction solvent (e.g., anhydrous THF). Collect a background spectrum to subtract solvent interference.
Substrate Initialization: Add 6-phenyl-1,2,4-triazine-5-carbonitrile (0.1 M). Verify the presence of the sharp -C≡N stretching band at ~2230 cm⁻¹ and the triazine ring stretches at ~1550 cm⁻¹.
Reaction Initiation: Inject the nucleophile (e.g., amine) at a controlled rate.
Kinetic Acquisition: Set the FTIR to acquire spectra every 15 seconds. Monitor the decay of the 2230 cm⁻¹ peak and the emergence of a transient shifted peak (indicating the adduct) before its subsequent decay as HCN is eliminated.
Protocol B: Time-Course LC-HRMS Trapping
Aliquoting: Based on the maximum concentration of the intermediate identified in Protocol A, extract a 50 µL aliquot from the reactor at that exact time point.
Cryo-Quenching (Critical Step): Immediately inject the aliquot into a pre-chilled (-78 °C) quenching solution (e.g., methanol/water with 0.1% formic acid). Causality: The extreme cold kinetically freezes the tetrahedral intermediate, preventing the elimination of HCN.
ESI-MS Analysis: Inject the quenched sample into the LC-HRMS using a low-temperature ESI source (capillary temperature < 250 °C) to prevent thermal degradation during ionization. Search for the [M+H]⁺ mass corresponding to the intact adduct.
Intermediate Stabilization: If the intermediate is too transient at room temperature, conduct the reaction in an NMR tube at -40 °C using deuterated solvent (e.g., THF-d8).
Acquisition: Acquire ¹H and ¹³C spectra at low temperatures.
Validation: Confirm the loss of the sp² C5 carbon signal (~145 ppm) and the appearance of the sp³ C5 signal (~80 ppm). The retention of the nitrile carbon signal (~115 ppm) confirms that HCN has not yet been eliminated.
Analytical Workflow Diagram
The following workflow illustrates how these orthogonal techniques are multiplexed to create a robust, self-validating analytical pipeline.
Multiplexed spectroscopic workflow for validating transient triazine intermediates.
References
Synthesis of 1,2,4-Triazolo[1,5-d][1,2,4]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Russian Journal of General Chemistry (nitrogenheterocycles.ru).1
Exquisite Complex Reaction Cascade in the Natural 1,2,4-Triazine Assembly. Journal of the American Chemical Society (acs.org).2
Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI (mdpi.com).3
Comprehensive Operational Guide: Safety, Handling, and Disposal of 6-Phenyl-1,2,4-triazine-5-carbonitrile As drug development and materials science increasingly rely on complex nitrogen-rich heterocycles, the safe handli...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational Guide: Safety, Handling, and Disposal of 6-Phenyl-1,2,4-triazine-5-carbonitrile
As drug development and materials science increasingly rely on complex nitrogen-rich heterocycles, the safe handling and disposal of these synthetic intermediates become paramount. 6-Phenyl-1,2,4-triazine-5-carbonitrile is a highly reactive building block. Due to its unique structural combination—a 1,2,4-triazine core, a lipophilic phenyl ring, and a reactive carbonitrile (cyano) group—improper disposal poses severe toxicological and environmental risks.
This guide provides an authoritative, step-by-step operational plan for the safe lifecycle management and destruction of this compound, designed specifically for laboratory scientists and facility managers.
Mechanistic Hazard Assessment
To design a self-validating safety protocol, we must first understand the chemical causality behind the compound's hazards:
The Carbonitrile Group (-C≡N): Nitriles are highly susceptible to acid-catalyzed hydrolysis. Exposure to strong acids can protonate the nitrogen atom, leading to the rapid evolution of hydrogen cyanide (HCN) gas—a lethal systemic poison.
The 1,2,4-Triazine Core: This nitrogen-dense heterocyclic ring stores significant chemical energy. During incomplete combustion or low-temperature incineration, the ring can fragment into highly toxic nitrogen oxides (NOx) and volatile nitrogen species rather than benign N₂ gas[1]. Furthermore, triazine compounds are notoriously resistant to aerobic biodegradation, meaning they persist in soil and aquatic environments if improperly landfilled[2].
The Phenyl Substituent: The addition of a benzene ring increases the molecule's overall lipophilicity (logP). This hydrophobicity enhances its ability to penetrate biological membranes and increases its potential for bioaccumulation in the environment.
Quantitative Operational Parameters
The following table summarizes the critical physicochemical parameters and logistical requirements for managing 6-Phenyl-1,2,4-triazine-5-carbonitrile waste.
Parameter
Specification
Mechanistic Rationale
Chemical Classification
Heterocyclic Nitrile
Contains both a nitrogen-rich triazine ring and a cyano group.
High pH keeps potential cyanide ions in their non-volatile, aqueous state (CN⁻), preventing HCN volatilization.
Primary Disposal Route
High-Temperature Incineration
Ensures complete cleavage of the triazine ring and prevents environmental persistence[3].
Incinerator Temp.
> 1000°C with Gas Scrubbing
Required to fully oxidize the compound to CO₂, H₂O, and N₂, while scrubbing prevents NOx/HCN emissions[1].
Step-by-Step Methodologies
Workflow A: Routine Waste Segregation and Storage
The foundation of laboratory safety is preventing incompatible chemical reactions at the source.
Identify and Isolate: Collect all solid waste, liquid solutions, and contaminated consumables (e.g., pipette tips, weighing paper) containing 6-Phenyl-1,2,4-triazine-5-carbonitrile in a dedicated, chemically compatible container (e.g., High-Density Polyethylene, HDPE).
Strict Acid Exclusion: Physically separate this container from any acidic waste streams (e.g., HCl, H₂SO₄, TFA). Causality: Even trace amounts of acid can catalyze the release of HCN gas from the carbonitrile moiety.
Labeling and Documentation: Affix a compliant hazardous waste label reading "Hazardous Waste: Toxic Heterocyclic Nitrile (6-Phenyl-1,2,4-triazine-5-carbonitrile)." Ensure the accumulation start date is clearly visible.
Ventilated Accumulation: Store the sealed container in a secondary containment tray within a continuously ventilated chemical storage cabinet (e.g., a fume hood base) to mitigate inhalation risks in the event of a micro-leak.
Workflow B: Emergency Spill Response
In the event of a spill, immediate containment and chemical stabilization are required.
Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the laboratory's HVAC or fume hood ventilation is operating at maximum capacity to dilute potential airborne particulates or gases.
Don Appropriate PPE: Responders must equip themselves with a NIOSH-approved respirator (with organic vapor/acid gas cartridges), heavy-duty nitrile gloves, and chemical splash goggles.
Inert Containment: Surround and cover the spill with an inert, non-acidic absorbent material such as diatomaceous earth or dry sand. Crucial: Do not use combustible materials like sawdust, which can react exothermically with the compound.
Mechanical Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge. Transfer the material into a secure, sealable hazardous waste drum.
Alkaline Decontamination: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium carbonate). Causality: Because HCN has a pKa of 9.2, maintaining an alkaline environment ensures that any liberated cyano groups remain as non-volatile aqueous cyanide ions (CN⁻) rather than off-gassing as HCN. Follow with a thorough water rinse.
Final Disposal: High-Temperature Incineration
The U.S. Environmental Protection Agency (EPA) emphasizes that the most acceptable disposal procedure for complex, nitrogen-rich triazine intermediates is incineration[3]. Landfilling is strictly prohibited due to the compound's resistance to aerobic degradation and its potential to migrate into groundwater[2].
During thermochemical destruction, the waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C. This extreme heat is necessary to break the robust C=N and C-N bonds within the triazine ring. Because the pyrolysis of nitriles and triazines can generate NO and HCN intermediates[1], the incineration facility must be equipped with a secondary combustion chamber and alkaline gas scrubbers to neutralize these toxic emissions before environmental release.
Disposal Decision Workflow
Workflow for the safe segregation, transport, and thermal destruction of heterocyclic nitriles.
References
U.S. Environmental Protection Agency. "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA NEPIS.
U.S. Environmental Protection Agency. "Technical Fact Sheet – Hexahydro-1,3,5-trinitro- 1,3,5-triazine (RDX)." US EPA.
Chen, et al. "A review on migration and transformation of nitrogen during sewage sludge thermochemical treatment.